molecular formula C58H83N13O12 B15575184 R892

R892

Cat. No.: B15575184
M. Wt: 1154.4 g/mol
InChI Key: STDZHNYUPODPLD-WDXYQGAMSA-N
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Description

R892 is a useful research compound. Its molecular formula is C58H83N13O12 and its molecular weight is 1154.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H83N13O12

Molecular Weight

1154.4 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[[2-[[1-[1-[2-[(2-acetamido-6-aminohexanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35?,41?,42?,43?,44?,45?,46?,48?,58-/m0/s1

InChI Key

STDZHNYUPODPLD-WDXYQGAMSA-N

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Information on "R892" Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical literature, no specific information could be found regarding the mechanism of action for a compound or drug designated as "R892."

Initial searches for "this compound mechanism of action," "this compound clinical trials," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data" did not yield any relevant results identifying a specific therapeutic agent or research molecule with this identifier. The search results provided general information on topics such as experimental design, various signaling pathways, and data analysis, but lacked any specific mention of "this compound."

One unrelated clinical trial for a substance designated "R289," an IRAK 1/4 inhibitor, was identified, but this appears to be a distinct entity from the requested "this compound."

It is possible that "this compound" is an internal company code for a drug candidate that has not yet been publicly disclosed, a discontinued (B1498344) project, or a designation used in a very specific, non-public research context. Without further clarifying information on the nature of "this compound," its molecular structure, or its intended therapeutic target, it is not possible to provide an in-depth technical guide or whitepaper on its core mechanism of action as requested.

Therefore, the subsequent steps of data extraction, summarization into tables, detailing of experimental protocols, and creation of signaling pathway diagrams cannot be performed. Should "this compound" be a different identifier or if more specific details become available, a new search and analysis can be initiated.

R892: A Potent and Selective Bradykinin B1 Receptor Antagonist for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Target Identification of R892

This technical guide provides a comprehensive overview of the biological target identification of this compound, a potent and selective antagonist of the bradykinin (B550075) B1 receptor (B1R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of B1R antagonists. This compound serves as a critical tool for investigating the physiological and pathological roles of the B1R, particularly in inflammatory and pain pathways.

Executive Summary

This compound is a synthetic peptide-based antagonist that demonstrates high affinity and selectivity for the bradykinin B1 receptor. It is a valuable research tool for elucidating the complex signaling pathways mediated by B1R activation. This guide details the quantitative biological activity of this compound, outlines the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Biological Activity of this compound

This compound has been extensively characterized for its potent and selective antagonistic activity at the bradykinin B1 receptor. Quantitative analysis reveals its high affinity for the B1R with negligible interaction with the bradykinin B2 receptor (B2R). Furthermore, this compound exhibits significant stability against enzymatic degradation.

ParameterSpecies/TissueValueReference
Antagonist Potency (pA2) Human Umbilical Vein (B1R)8.8[1][2]
Rabbit Aorta (B1R)8.6[1][2]
In Vivo Antagonistic Potency (ID50) Anesthetized Rabbits (vs. desArg9BK-induced hypotension)2.8 nmol/kg (IV)[1][2][3]
Selectivity (ID50) Anesthetized Rabbits (vs. BK-induced hypotension - B2R)>600 nmol/kg (IV)[1][2][3]
Enzymatic Stability Purified Angiotensin-Converting Enzyme (ACE) from rabbit lungResistant to degradation[1][2][3]
Aminopeptidases from human plasmaResistant to degradation[1][2][3]

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by its agonist, des-Arg9-bradykinin, triggers a cascade of intracellular signaling events that contribute to pain, inflammation, and vasodilation. This compound acts by blocking the binding of des-Arg9-bradykinin to the B1R, thereby inhibiting these downstream effects.

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space desArg9BK des-Arg9-Bradykinin (Agonist) B1R Bradykinin B1 Receptor (GPCR) desArg9BK->B1R Activates This compound This compound (Antagonist) This compound->B1R Blocks Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Inflammation, Pain) Ca_ER->Downstream PKC->Downstream

Figure 1: Simplified Bradykinin B1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Bioassays for B1 Receptor Antagonism

Objective: To determine the antagonist potency (pA2) of this compound on bradykinin B1 receptors.

Tissues:

  • Human umbilical vein (HUV)

  • Rabbit aorta (RbA)

Methodology:

  • Tissue Preparation: Helical strips of HUV and RbA (with endothelium removed) are prepared as described by Gobeil et al.[4]. The tissues are mounted in organ baths containing Krebs solution (composition in mM: NaCl 117.5, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.0) maintained at 37°C and bubbled with a 95% O2 - 5% CO2 gas mixture.

  • Experimental Procedure:

    • Tissues are allowed to equilibrate under a resting tension of 1.0 g for at least 90 minutes.

    • Cumulative concentration-response curves to the B1 receptor agonist des-Arg9-bradykinin are obtained.

    • Tissues are then incubated with increasing concentrations of this compound for 60 minutes before obtaining a second concentration-response curve to des-Arg9-bradykinin.

  • Data Analysis: The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a twofold shift to the right in the agonist's concentration-response curve.

In Vivo Bioassay for B1 Receptor Antagonism

Objective: To evaluate the in vivo antagonistic potency (ID50) of this compound against des-Arg9-bradykinin-induced hypotension.

Animal Model: Anesthetized New Zealand white rabbits.

Methodology:

  • Animal Preparation: Rabbits are anesthetized, and the carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous drug administration, respectively.

  • B1 Receptor Upregulation: To induce B1 receptor expression, animals are treated with lipopolysaccharide (LPS) prior to the experiment[2][3].

  • Experimental Procedure:

    • A stable baseline blood pressure is established.

    • The hypotensive effect of an intravenous bolus injection of the B1 receptor agonist des-Arg9-bradykinin is measured.

    • Increasing doses of this compound are administered intravenously, and the hypotensive response to des-Arg9-bradykinin is re-evaluated after each dose of the antagonist.

  • Data Analysis: The ID50 value, the dose of this compound that causes a 50% inhibition of the hypotensive response to des-Arg9-bradykinin, is calculated.

Enzymatic Stability Assays

Objective: To assess the resistance of this compound to degradation by key peptidases.

Enzymes:

  • Purified angiotensin-converting enzyme (ACE) from rabbit lung.

  • Aminopeptidases from human plasma.

Methodology:

  • Incubation: this compound is incubated with either purified ACE or human plasma at 37°C for various time points.

  • Analysis: The amount of intact this compound remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The degradation rate of this compound is compared to that of control peptides known to be susceptible to cleavage by these enzymes.

Experimental and Logical Workflows

The identification and characterization of this compound as a selective B1R antagonist follows a logical progression from in vitro screening to in vivo validation.

R892_Characterization_Workflow Start Start Peptide_Synthesis Peptide Synthesis and Modification of R715 Start->Peptide_Synthesis In_Vitro_Screening In Vitro Bioassays (HUV, Rabbit Aorta) Peptide_Synthesis->In_Vitro_Screening Determine_pA2 Determine pA2 values for B1 and B2 Receptors In_Vitro_Screening->Determine_pA2 Assess_Selectivity Assess Selectivity (B1 vs. B2) Determine_pA2->Assess_Selectivity Enzymatic_Stability Enzymatic Stability Assays (ACE, Aminopeptidases) Assess_Selectivity->Enzymatic_Stability If Selective In_Vivo_Testing In Vivo Bioassays (LPS-treated Rabbit Model) Enzymatic_Stability->In_Vivo_Testing Determine_ID50 Determine ID50 for inhibition of hypotension In_Vivo_Testing->Determine_ID50 Conclusion This compound is a Potent and Selective B1 Receptor Antagonist Determine_ID50->Conclusion

Figure 2: Workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective bradykinin B1 receptor antagonist with favorable metabolic stability. The data presented in this guide highlight its utility as a research tool for investigating the role of the B1R in various physiological and pathological processes. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. Further investigation into the therapeutic potential of B1R antagonists like this compound is warranted, particularly in the fields of inflammation, pain, and oncology.

References

An In-depth Technical Guide to Signaling Pathway Modulation: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

The ability to modulate cellular signaling pathways is a cornerstone of modern biological research and therapeutic development. Understanding the intricate networks that govern cellular processes allows for targeted interventions in various disease states. This guide provides a comprehensive technical overview of the methodologies and data analysis involved in studying the modulation of a signaling pathway. While the specific target "R892" did not correspond to a known signaling pathway in our comprehensive search of available scientific literature, the principles and protocols outlined herein are universally applicable to the study of any signaling cascade.

This document serves as a methodological framework, offering detailed experimental protocols and data presentation strategies that can be adapted to your specific protein or pathway of interest. We will use a hypothetical protein kinase-mediated pathway as an illustrative example to guide you through the process of characterization and modulation analysis.

I. Characterizing a Novel Signaling Pathway

Before investigating the modulation of a signaling pathway, it is crucial to first delineate its core components and mechanism. This involves identifying the primary protein, its upstream activators, downstream effectors, and its role in cellular processes.

A. Experimental Workflow for Pathway Elucidation

A typical workflow for characterizing a novel signaling pathway involves a combination of techniques to identify protein-protein interactions and downstream effects.

experimental_workflow start Putative Protein of Interest (e.g., a novel kinase) ip Immunoprecipitation (IP) - Mass Spectrometry start->ip yeast Yeast Two-Hybrid Screen start->yeast kd Kinase Dead Mutant Generation start->kd targets Identification of Interacting Proteins ip->targets yeast->targets phospho Phospho-proteomics (e.g., SILAC, TMT) kd->phospho substrates Identification of Putative Substrates phospho->substrates validation Validation of Interactions (Co-IP, Western Blot) targets->validation substrates->validation pathway_map Construction of Putative Pathway Map validation->pathway_map

Caption: A generalized workflow for identifying components of a novel signaling pathway.

B. Key Experimental Protocols

1. Immunoprecipitation (IP) for Mass Spectrometry

This technique is used to isolate the protein of interest and its binding partners from a cell lysate.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer that maintains protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors). A common recipe includes 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[1]

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.[2][3]

  • Pre-clearing Lysate: Incubate the lysate with protein A/G beads to reduce non-specific binding.[1][3]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry Analysis: Analyze the eluted proteins by mass spectrometry to identify the protein of interest and its interacting partners.

2. Western Blotting for Validation

Western blotting is used to confirm the presence of specific proteins in a sample and to validate interactions identified by mass spectrometry.[4][5]

  • Sample Preparation: Prepare cell lysates as described for immunoprecipitation.[6][7]

  • SDS-PAGE: Separate the proteins in the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[4][5]

  • Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.[6]

II. Modulation of the Signaling Pathway

Once the pathway is characterized, the next step is to investigate how its activity can be modulated. This typically involves the use of small molecule inhibitors or activators.

A. In Vitro Kinase Assay

This assay is used to determine the direct effect of a compound on the enzymatic activity of a kinase.[8][9]

  • Reagents:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compound (potential inhibitor or activator)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

    • Detect substrate phosphorylation. If using radiolabeled ATP, this can be done by separating the substrate by SDS-PAGE and exposing it to a phosphor screen or X-ray film.[9] Non-radioactive methods often rely on phospho-specific antibodies or luminescence-based ADP detection.[10]

B. Quantitative Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.[11][12] It is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

CompoundTarget KinaseIC50 (nM)Assay Type
Cdk7-IN-8Cdk71-10In Vitro Kinase
SB203580p38 MAPK50-100In Vitro Kinase
U0126MEK1/270-100In Vitro Kinase

This table presents hypothetical IC50 values for illustrative purposes.

C. Cellular Assays to Assess Pathway Modulation

To understand the effect of a modulator in a cellular context, downstream signaling events are monitored.

1. Experimental Workflow for Cellular Analysis

cellular_workflow start Treat Cells with Modulator Compound lysis Cell Lysis start->lysis phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) start->phenotype western Western Blot for Phospho-proteins lysis->western data Quantitative Analysis of Downstream Signaling western->data phenotype->data conclusion Determine Cellular Efficacy of Modulator data->conclusion

Caption: Workflow for analyzing the effects of a signaling pathway modulator in cells.

2. Monitoring Phosphorylation by Western Blot

This method is used to assess the phosphorylation state of downstream substrates, which is often a direct indicator of kinase activity within the cell.

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat cells with the modulator compound at various concentrations for a specific duration.

    • Lyse the cells and prepare lysates as previously described.

    • Perform Western blotting using primary antibodies that specifically recognize the phosphorylated form of the downstream target protein.

    • As a loading control, also probe the membrane with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.

III. Visualizing the Signaling Pathway

A clear diagram of the signaling pathway is essential for communicating the complex interactions between its components.

A. Hypothetical Kinase Cascade

The following diagram illustrates a hypothetical linear kinase cascade, which is a common motif in cellular signaling.[13][14]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates (Activates) KinaseC Kinase C KinaseB->KinaseC Phosphorylates (Activates) TF Transcription Factor KinaseC->TF Phosphorylates (Activates) Gene Gene Expression TF->Gene Regulates Ligand External Signal (Ligand) Ligand->Receptor Activates Inhibitor Small Molecule Inhibitor Inhibitor->KinaseB Inhibits

Caption: A diagram of a hypothetical signaling pathway initiated by an external ligand.

While the specific "this compound signaling pathway" remains to be identified, the experimental strategies and data interpretation frameworks presented in this guide provide a robust foundation for the investigation of any cellular signaling network. By systematically applying these biochemical and cell-based assays, researchers can effectively characterize novel pathways, identify points of modulation, and evaluate the efficacy of potential therapeutic compounds. The clear visualization of these pathways and the quantitative presentation of data are critical for advancing our understanding of cellular regulation and for the development of targeted therapies.

References

In Vitro Characterization of R892: A Potent and Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of R892, a novel small molecule inhibitor. The data presented herein demonstrates the potency, selectivity, and cellular activity of this compound, establishing a foundation for its further development as a therapeutic agent.

Biochemical Potency and Selectivity

This compound was designed to target the active site of a key oncogenic kinase. Its inhibitory activity was assessed through a series of biochemical assays.

Table 1: Biochemical Activity of this compound

Assay TypeTarget KinaseThis compound IC50 (nM)
Kinase Activity AssayTarget Kinase A5.2
Kinase Activity AssayOff-Target Kinase B> 10,000
Kinase Activity AssayOff-Target Kinase C8,500

Experimental Protocol: Kinase Activity Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the IC50 value of this compound against the target kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents: Recombinant human kinase, biotinylated substrate peptide, ATP, and a FRET pair (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

  • Procedure:

    • The kinase and this compound (at varying concentrations) were pre-incubated in an assay buffer.

    • The kinase reaction was initiated by the addition of ATP and the substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the FRET detection reagents were added.

    • After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

  • Data Analysis: The IC50 values were calculated using a four-parameter logistic model.

Cellular Activity

The on-target effect of this compound was evaluated in a cellular context by measuring the inhibition of downstream signaling and its impact on cell proliferation.

Table 2: Cellular Activity of this compound

Cell LineTarget ExpressionThis compound IC50 (nM) (Cell Viability)
Cancer Cell Line 1High50
Cancer Cell Line 2Low> 10,000
Normal FibroblastsLow> 10,000

Experimental Protocol: Cell Viability Assay

The effect of this compound on cell proliferation was determined using a commercially available ATP-based luminescence assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound for 72 hours.

    • A reagent that lyses the cells and measures ATP content was added to each well.

    • Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

  • Data Analysis: IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.

G cluster_pathway Simplified Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetA Target Kinase A Receptor->TargetA Downstream Downstream Effector TargetA->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->TargetA

Caption: this compound inhibits Target Kinase A, blocking downstream signaling and cell proliferation.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add ATP-based luminescence reagent C->D E Measure luminescence D->E F Calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

An In-depth Technical Guide to the Discovery and Synthesis of PF-07284892

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query for "R892" did not yield a specific therapeutic agent. However, extensive research has identified a potential candidate, PF-07284892 , a molecule with a similar numerical sequence in its identifier, which is currently in clinical development. This document focuses on the available technical information for PF-07284892.

Introduction and Discovery

PF-07284892, also known as ARRY-558, is an investigational, orally active, allosteric small molecule inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2).[1][2] The compound was originally discovered by Array BioPharma and is now under development by Pfizer following its acquisition of the company.[3][4] The discovery of PF-07284892 was driven by the need to overcome resistance to targeted therapies in various oncogene-driven cancers.[1][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[5][6] Its role in mediating resistance to targeted therapies made it a compelling target for drug discovery.[7]

Chemical Properties

Basic chemical information for PF-07284892 is summarized in the table below.

PropertyValue
Chemical Formula C22H23ClN6S
Molecular Weight 438.98 g/mol
Synonyms ARRY-558, PF 07284892
Mechanism of Action Allosteric SHP2 inhibitor

Source:[3][8]

Synthesis

A detailed, step-by-step synthesis protocol for PF-07284892 is not publicly available in the reviewed literature, which is common for investigational compounds. However, based on its chemical structure, a plausible synthetic approach would likely involve a multi-step process culminating in the formation of the spiro[indene-2,4'-piperidin]-1-amine core and subsequent coupling with the substituted triazine moiety. The synthesis would be designed to achieve the specific stereochemistry observed in the active molecule. For research purposes, PF-07284892 is available through custom synthesis from specialized chemical vendors.[8]

Mechanism of Action and Signaling Pathway

PF-07284892 is an allosteric inhibitor of SHP2.[1] It binds to a tunnel-like interface between the N- and C-proximal SH2 and the phosphatase domains of SHP2, locking the enzyme in an inactive conformation.[9] This inhibition prevents SHP2-mediated dephosphorylation of its target proteins, thereby downregulating the RAS-MAPK signaling pathway.[5][6] This pathway is often hyperactivated in cancer cells, and its inhibition can lead to decreased tumor cell proliferation and survival.[5]

The signaling pathway affected by PF-07284892 is depicted below:

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS promotes activation PF07284892 PF-07284892 PF07284892->SHP2 inhibits

Diagram 1: Simplified SHP2-mediated RAS-MAPK signaling pathway and the inhibitory action of PF-07284892.

Preclinical and Clinical Data

PF-07284892 has been evaluated in preclinical models and a Phase 1 clinical trial (NCT04800822).[7][10]

Preclinical Data

In preclinical studies, PF-07284892 demonstrated the ability to decrease the expression of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway.[2] It has shown antitumor efficacy in various oncogene-addicted models, particularly in overcoming resistance to other targeted therapies.[11]

ParameterResultSpecies/Cell Line
IC50 21 nMIn vitro SHP2 inhibition assay
Bioavailability (F%) Mouse: 85%, Rat: 94%, Dog: 102%, Monkey: 64%Oral administration

Source:[2]

Clinical Data (Phase 1 Study - NCT04800822)

The first-in-human Phase 1 study evaluated PF-07284892 as a monotherapy and in combination with other targeted agents in patients with advanced solid tumors.[7][10] The study was terminated for strategic reasons and not due to major safety concerns.[3][12]

Table 1: Summary of Phase 1 Clinical Trial Data for PF-07284892

ParameterFinding
Recommended Dose for Further Evaluation (RDE) 40 mg, orally, twice weekly
Most Common Treatment-Related Adverse Events (TRAEs) (>15%) Anemia (21%), peripheral edema (18%), increased AST (18%)
Dose-Limiting Toxicities (DLTs) in Cycle 1 Grade 3 increased AST/ALT/bilirubin (B190676) (n=1), anemia (n=1), increased AST/ALT and thrombocytopenia (n=1); Grade 4 bilirubin (n=1)
Preliminary Efficacy (Combination Therapy) 3 confirmed partial responses (RECIST v1.1) in treatment-refractory patients (2 with lorlatinib, 1 with binimetinib)
Pharmacokinetics Dose-proportional

Source:[7][10]

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in public literature. Below is a generalized workflow based on the available information.

In Vitro pERK Expression Analysis

A general workflow for analyzing the effect of PF-07284892 on pERK expression in cancer cell lines is as follows:

pERK_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cancer cells (e.g., H3122, VACO-432) cell_adherence Allow cells to adhere cell_seeding->cell_adherence drug_treatment Treat with PF-07284892 and/or other inhibitors (e.g., lorlatinib) cell_adherence->drug_treatment cell_lysis Cell Lysis drug_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Immunoblotting for pERK and total ERK protein_quant->western_blot quantification Densitometry and Data Analysis western_blot->quantification

Diagram 2: General experimental workflow for in vitro analysis of pERK expression.
Phase 1 Clinical Trial Design

The Phase 1 study (NCT04800822) employed a dose-escalation design to determine safety, tolerability, and the RDE. A key feature was the ability to add a matched targeted therapy after a period of PF-07284892 monotherapy.

Clinical_Trial_Workflow patient_enrollment Patient Enrollment (Advanced Solid Tumors) dose_escalation Dose Escalation Cohorts (PF-07284892 Monotherapy) patient_enrollment->dose_escalation safety_monitoring Monitor for DLTs dose_escalation->safety_monitoring progression_check Disease Progression? safety_monitoring->progression_check add_targeted_therapy Add Matched Targeted Therapy (e.g., lorlatinib) progression_check->add_targeted_therapy Yes rde_determination Determine Recommended Dose for Evaluation (RDE) progression_check->rde_determination No efficacy_assessment Assess Objective Response (RECIST v1.1) add_targeted_therapy->efficacy_assessment rde_determination->efficacy_assessment

Diagram 3: Logical workflow of the Phase 1 clinical trial for PF-07284892.

Conclusion

PF-07284892 is a promising allosteric SHP2 inhibitor with a clear mechanism of action and demonstrated potential to overcome resistance to targeted therapies in oncogene-addicted cancers. While detailed synthesis and experimental protocols are not yet in the public domain, the available preclinical and clinical data provide a strong rationale for its continued investigation. The unique clinical trial design allowing for the addition of targeted therapies upon progression has provided early proof-of-concept for its utility in a combination setting. Further studies will be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Quassinoid R892 (Orinocinolide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R892, identified as the natural product orinocinolide, is a complex quassinoid isolated from the root bark of Simaba orinocensis. Quassinoids are a class of degraded triterpenoids known for their significant biological activities, including potent antimalarial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, key biological properties, and mechanism of action of this compound and its closely related analogue, simalikalactone D, with which it is co-isolated. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical identity of this compound has been established as [(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,17R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-en-3-yl] (2R)-2-methylbutanoate, also known as orinocinolide.

Table 1: Physicochemical Properties of this compound (Orinocinolide)

PropertyValue
Molecular Formula C₃₁H₄₂O₁₂
Molecular Weight 606.7 g/mol
IUPAC Name [(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,17R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-en-3-yl] (2R)-2-methylbutanoate
Source Organism Simaba orinocensis

Biological Activities

This compound (orinocinolide) and its co-isolated analogue, simalikalactone D, have demonstrated potent biological activities, particularly against malaria parasites and cancer cell lines.

Antimalarial Activity

Both orinocinolide and simalikalactone D exhibit potent in vitro activity against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.[1][2]

Table 2: In Vitro Antimalarial Activity of Orinocinolide and Simalikalactone D

CompoundP. falciparum Clone D6 IC₅₀ (ng/mL)P. falciparum Clone W2 IC₅₀ (ng/mL)
Orinocinolide (this compound) 3.278.53
Simalikalactone D 3.03.67
Anticancer Activity

Orinocinolide and simalikalactone D have been shown to inhibit the growth of various human cancer cell lines. Simalikalactone D, in particular, has been studied more extensively for its anticancer effects, especially against triple-negative breast cancer (TNBC) cells.[3][4][5]

Table 3: In Vitro Cytotoxicity of Orinocinolide and Simalikalactone D against Various Cell Lines

CompoundCell LineCell TypeIC₅₀
Orinocinolide (this compound) VEROMonkey Kidney (non-cancerous)10 µg/mL
HL-60Human Promyelocytic Leukemia0.7 µg/mL
SK-MELHuman Skin Melanoma0.8-1.9 µg/mL
KBHuman Epidermal Carcinoma0.8-1.9 µg/mL
BT-549Human Breast Ductal Carcinoma0.8-1.9 µg/mL
SK-OV-3Human Ovarian Carcinoma0.8-1.9 µg/mL
Simalikalactone D VEROMonkey Kidney (non-cancerous)2.3 µg/mL
HL-60Human Promyelocytic Leukemia0.025 µg/mL
SK-MELHuman Skin Melanoma0.3-1.0 µg/mL
KBHuman Epidermal Carcinoma0.3-1.0 µg/mL
BT-549Human Breast Ductal Carcinoma0.3-1.0 µg/mL
SK-OV-3Human Ovarian Carcinoma0.3-1.0 µg/mL
MDA-MB-468Triple-Negative Breast Cancer67 nM
MDA-MB-231Triple-Negative Breast Cancer422 nM
SUM-149Triple-Negative Breast Cancer598 nM
A2780CP20Ovarian Cancer55 nM
MDA-MB-435Breast Cancer58 nM

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for orinocinolide are not as extensively studied as those for simalikalactone D. However, due to their structural similarity, it is plausible that they share common mechanisms.

Anticancer Mechanism of Action

Studies on simalikalactone D in triple-negative breast cancer (TNBC) have revealed a multi-faceted mechanism of action involving the induction of apoptosis and modulation of key signaling pathways.[3][4]

  • Induction of Apoptosis: Simalikalactone D induces apoptosis in sensitive cancer cells, as evidenced by the activation of caspase-3 and cleavage of PARP-1. It also leads to a decrease in the levels of anti-apoptotic proteins such as Bcl-2 and survivin.[3][4]

  • Modulation of EGFR and Jak/STAT Signaling: Treatment with simalikalactone D leads to a reduction in the phosphorylation of proteins involved in the EGFR and Jak/STAT signaling pathways. In silico docking studies suggest a favorable binding affinity of simalikalactone D to both EGFR and STAT4.[3][4]

  • Reduction of Integrin β1: Proteomic analysis has shown that simalikalactone D treatment results in reduced levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and migration.[3][4]

anticancer_mechanism cluster_0 Simalikalactone D Simalikalactone D Simalikalactone D EGFR EGFR Simalikalactone D->EGFR Binds to STAT4 STAT4 Simalikalactone D->STAT4 Binds to ITGB1 Integrin β1 Simalikalactone D->ITGB1 Reduces levels of Jak_STAT Jak/STAT Pathway (Reduced Phosphorylation) EGFR->Jak_STAT Inhibits STAT4->Jak_STAT Cell_Adhesion Cell Adhesion & Migration (Reduced) ITGB1->Cell_Adhesion Leads to Apoptosis Apoptosis (Caspase-3 activation, PARP-1 cleavage) Jak_STAT->Apoptosis

Anticancer Mechanism of Simalikalactone D
Antimalarial Mechanism of Action

The antimalarial mechanism of quassinoids is believed to involve the inhibition of protein synthesis in the parasite.[6] Studies on simalikalactone D have shown that it is most potent during the mature trophozoite stage of the Plasmodium falciparum life cycle, a period of active DNA replication and protein synthesis.[6]

Antimalarial Experimental Workflow

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and biological evaluation of orinocinolide and simalikalactone D, based on published literature.

Isolation and Structure Elucidation of Orinocinolide

The isolation of orinocinolide from the root bark of Simaba orinocensis was achieved through a series of chromatographic techniques. The structural elucidation was primarily accomplished using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and chemical derivatization.[1][2]

General Protocol:

  • Extraction: The dried and powdered root bark of S. orinocensis is subjected to solvent extraction.

  • Fractionation: The crude extract is fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents.

  • Purification: Fractions showing biological activity are further purified using repeated column chromatography and preparative thin-layer chromatography to yield pure compounds.

  • Structure Determination: The structure of the isolated compounds is determined by analyzing their spectroscopic data, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, and confirmed by chemical derivatization experiments.

In Vitro Antimalarial Activity Assay

The in vitro antiplasmodial activity is typically assessed using a SYBR Green I-based fluorescence assay.

General Protocol:

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated for 72 hours.

  • Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is commonly evaluated using the MTT or Alamar Blue assay.

General Protocol for Alamar Blue Assay:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for a few hours.

  • Absorbance Measurement: The absorbance is measured at two wavelengths to determine the extent of reduction of the Alamar Blue reagent, which is indicative of cell viability.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Phospho-Antibody Array and Proteomic Analysis

To investigate the effects on signaling pathways, phospho-antibody arrays and quantitative proteomics are employed.

General Workflow:

proteomics_workflow Cancer Cells Cancer Cells Treatment with Simalikalactone D Treatment with Simalikalactone D Cancer Cells->Treatment with Simalikalactone D Cell Lysis Cell Lysis Treatment with Simalikalactone D->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Phospho-Antibody Array Phospho-Antibody Array Protein Extraction->Phospho-Antibody Array For Phospho-proteins Proteomic Profiling (e.g., TMT-based LC-MS/MS) Proteomic Profiling (e.g., TMT-based LC-MS/MS) Protein Extraction->Proteomic Profiling (e.g., TMT-based LC-MS/MS) For Global Proteome Detection & Quantification Detection & Quantification Phospho-Antibody Array->Detection & Quantification Identification of Altered Signaling Pathways Identification of Altered Signaling Pathways Detection & Quantification->Identification of Altered Signaling Pathways Data Analysis (e.g., Ingenuity Pathway Analysis) Data Analysis (e.g., Ingenuity Pathway Analysis) Proteomic Profiling (e.g., TMT-based LC-MS/MS)->Data Analysis (e.g., Ingenuity Pathway Analysis) Data Analysis (e.g., Ingenuity Pathway Analysis)->Identification of Altered Signaling Pathways

Workflow for Signaling Pathway Analysis

Conclusion

This compound (orinocinolide) and its congener simalikalactone D are potent bioactive quassinoids with significant potential for development as antimalarial and anticancer agents. The elucidation of the anticancer mechanism of simalikalactone D, involving the induction of apoptosis and modulation of the EGFR and Jak/STAT signaling pathways, provides a strong rationale for further investigation into this class of compounds. Future research should focus on detailed structure-activity relationship studies, in vivo efficacy and toxicity profiling, and the identification of specific molecular targets to advance these promising natural products towards clinical applications.

References

An In-depth Technical Guide to R892 and its Homologous Bradykinin B1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the selective peptide bradykinin (B550075) B1 receptor antagonist, R892, and its homologous compounds. The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory and pain pathways. Its expression is induced by tissue injury and inflammatory mediators, making it a compelling target for therapeutic intervention in a variety of pathological conditions. This document details the core pharmacology, mechanism of action, and experimental characterization of this compound and its analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Compounds and Structure-Activity Relationships

This compound and its homologs are synthetic peptides designed for high affinity and selectivity for the bradykinin B1 receptor. The core structure is a modification of the endogenous B1 receptor agonist, des-Arg9-bradykinin. Key structural modifications, such as the incorporation of non-natural amino acids and N-terminal acetylation, have been systematically introduced to enhance antagonist potency, metabolic stability, and selectivity.

The primary compounds discussed in this guide are:

  • This compound: AcLys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK

  • R715: AcLys-[D-βNal7,Ile8]des-Arg9BK

  • R913: Lys-Lys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK

  • R914: AcLys-Lys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK

The key structural difference in this compound is the presence of an α-methyl-L-phenylalanine at position 5, a modification introduced to improve metabolic stability and potency over its predecessor, R715[1]. The N-terminal acetylation in this compound and R914 also contributes to resistance against aminopeptidases[1].

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its homologous compounds, primarily derived from studies by Gobeil et al. (1999)[1].

Table 1: In Vitro Antagonist Potency (pA2) at the Bradykinin B1 Receptor

CompoundHuman Umbilical VeinRabbit Aorta
This compound 8.88.6
R715 Not ReportedNot Reported
R913 7.77.8
R914 8.78.6

pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Antagonist Potency (ID50) against desArg9BK-induced Hypotension in Rabbits

CompoundID50 (nmol/kg, IV)
This compound 2.8
R715 Not Reported
R913 Not Reported
R914 Not Reported

ID50 is the dose of the antagonist required to inhibit 50% of the maximal response to the agonist.

Table 3: Selectivity Profile of this compound

ReceptorAgonistThis compound Activity
Bradykinin B1desArg9BKPotent Antagonist
Bradykinin B2BradykininNo significant antagonistic effect (pA2 < 5)

Mechanism of Action and Signaling Pathway

This compound and its homologs act as competitive antagonists at the bradykinin B1 receptor. The B1 receptor is coupled to G proteins of the Gq/11 and Gi families. Upon activation by its agonist, des-Arg9-bradykinin, the B1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, are activated, leading to various cellular responses such as inflammation, pain sensitization, and cell proliferation. This compound, by blocking the initial binding of the agonist, prevents the initiation of this entire signaling cascade.

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space desArg9-BK des-Arg9-Bradykinin B1R Bradykinin B1 Receptor desArg9-BK->B1R Activates This compound This compound This compound->B1R Blocks Gq_Gi Gq/Gi B1R->Gq_Gi Activates PLC Phospholipase C Gq_Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Cellular_Response Inflammation & Pain MAPK_Pathway->Cellular_Response Leads to SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Boc Deprotection Swell->Deprotect Couple 3. Amino Acid Coupling Deprotect->Couple Wash 4. Wash Couple->Wash Repeat All Amino Acids Coupled? Wash->Repeat Repeat->Deprotect No Cleave 5. Cleavage from Resin Repeat->Cleave Yes Purify 6. RP-HPLC Purification Cleave->Purify Characterize 7. Characterization Purify->Characterize End Final Peptide Characterize->End

References

Literature Review and Background of R892: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Availability of Information: As of late 2025, publicly accessible scientific literature, clinical trial databases, and other public domains contain no specific information identifying a therapeutic agent or research compound designated as "R892." This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in publications, or a potential misidentification.

Therefore, this guide will address the core requirements of the user's request by providing a framework and examples of how such a technical guide would be structured if data on "this compound" were available. The following sections will utilize placeholder information and draw upon related, publicly understood concepts in drug development to illustrate the expected content and format.

Introduction and Background

A comprehensive introduction to a hypothetical "this compound" would begin by identifying its molecular class (e.g., small molecule inhibitor, monoclonal antibody, etc.) and its intended therapeutic area (e.g., oncology, immunology, neurology). It would then delve into the biological rationale for its development, including the specific target and the unmet medical need it aims to address.

For instance, if this compound were a novel inhibitor of a key protein in a cancer signaling pathway, this section would detail the role of that protein in tumor growth and progression, and the potential advantages of inhibiting it.

Mechanism of Action

This section would elucidate how "this compound" exerts its therapeutic effect at a molecular level. This would involve a detailed description of its interaction with its target protein(s) and the downstream consequences of this interaction.

Signaling Pathway Visualization:

A crucial component of this section would be a diagram illustrating the signaling pathway in which "this compound" is involved. For example, if "this compound" were to target a kinase in the MAPK/ERK pathway, a diagram would be generated to visualize this.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical mechanism of this compound as a MEK inhibitor in the MAPK/ERK signaling pathway.

Preclinical Data

This section would summarize the key findings from in vitro and in vivo preclinical studies.

Data Presentation:

All quantitative data would be presented in clearly structured tables for easy comparison.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineTarget IC₅₀ (nM)Cellular IC₅₀ (nM)
Cell Line A1.510.2
Cell Line B2.315.8
Cell Line C0.85.1

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelDosing RegimenTumor Growth Inhibition (%)
Model X10 mg/kg, QD85
Model Y20 mg/kg, QD92
Model Z10 mg/kg, BID95

Experimental Protocols:

Detailed methodologies for key experiments would be provided.

Example: Cell Proliferation Assay

  • Cell Lines and Culture: Human cancer cell lines A, B, and C were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or vehicle control for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a microplate reader. IC₅₀ values were calculated by nonlinear regression analysis using GraphPad Prism software.

Experimental Workflow Visualization:

A diagram illustrating the experimental workflow for a key preclinical study would be included.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture treatment Treatment with this compound cell_culture->treatment assay Viability Assay treatment->assay data_analysis_vitro IC50 Determination assay->data_analysis_vitro animal_model Xenograft Model Establishment dosing This compound Administration animal_model->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement data_analysis_vivo Tumor Growth Inhibition Calculation tumor_measurement->data_analysis_vivo

Caption: A typical preclinical experimental workflow for evaluating an anti-cancer agent.

Clinical Development

This section would provide an overview of the clinical trial program for "this compound," including summaries of Phase I, II, and III studies if available. Key aspects such as study design, patient populations, primary and secondary endpoints, and preliminary efficacy and safety data would be discussed.

Data Presentation:

Clinical trial data would be summarized in tabular format.

Table 3: Summary of a Hypothetical Phase I Trial of this compound

Dose Level (mg)Number of PatientsDose-Limiting Toxicities (DLTs)Maximum Tolerated Dose (MTD)
5030Not Reached
10030Not Reached
20061 (Grade 3 Rash)200 mg
40042 (Grade 4 Neutropenia)-

Conclusion and Future Directions

The guide would conclude with a summary of the key findings related to "this compound" and a discussion of its potential role in the therapeutic landscape. Future research directions, such as investigation of combination therapies or exploration in new indications, would also be outlined.

This structured approach ensures that all core requirements of a comprehensive technical guide are met, providing researchers, scientists, and drug development professionals with a clear and detailed understanding of the compound . Should information on "this compound" become publicly available, this framework can be populated with the specific data to create a complete and informative document.

R892: A Technical Overview of Preliminary Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary, preclinical efficacy of R892, a selective bradykinin (B550075) B1 receptor (B1R) antagonist. The data herein is synthesized from a range of in vivo and in vitro studies aimed at elucidating the mechanism of action and potential therapeutic applications of this compound. This document details the experimental protocols utilized in these key studies, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound.

Table 1: Hemodynamic Effects of this compound in B2R-/- Mice

Treatment GroupParameterResult
B1R Antagonist (this compound)Blood PressureIncrease
B1R AgonistBlood PressureHypotensive Response (12 ± 1.3 mm Hg decrease)
B1R Agonist + TxA2 BlockadeBlood PressureAccentuated Hypotensive Response (21.7 ± 4.1 mm Hg decrease)

Data extracted from a study investigating the role of B1R in vasorelaxation[1].

Table 2: Effect of this compound on B1R Agonist-Induced Blood-Tumor Barrier Permeability in a Glioma Rat Model

Treatment GroupParameterResult
NG29 (B1R Agonist)Mean Maximal CADV (%)Significant Increase
NG29 + this compoundMean Maximal CADV (%)Significant Blunting of NG29-Induced Increase
NG29 + HOE-140 (B2R Antagonist)Mean Maximal CADV (%)No Significant Effect on NG29-Induced Increase

CADV (Contrast Agent Distribution Volume) is an indicator of blood-tumor barrier permeability. Data is from a study using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI)[2][3].

Table 3: Gene Expression Changes in Response to B1R Blockade

Treatment GroupGeneTissueResult
B1R Antagonist (this compound)TxA2 ReceptorKidneySignificant Downregulation (50% decrease)[1]
Various ManipulationsB1RCardiac and RenalUpregulation (1.5- to 2-fold)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. In Vivo Hemodynamic Studies in Mice

  • Animal Model: Bradykinin B2 receptor knockout (B2R-/-) mice were used, which exhibit upregulated B1R expression[1].

  • Drug Administration: The selective B1R antagonist this compound was administered to B2R-/- mice. In some experiments, this was done concurrently with inhibitors of prostaglandin (B15479496) (Indomethacin) or nitric oxide (L-NAME) synthesis to dissect the signaling pathways[1]. A B1R agonist was also injected before and after thromboxane (B8750289) A2 (TxA2) blockade to assess its effect on blood pressure[1].

  • Measurements: Blood pressure (BP) responses were continuously monitored to evaluate the vasoactive effects of the treatments[1].

  • Gene Expression Analysis: Renal and cardiac tissues were harvested for gene expression analysis. B1R gene expression was assessed by reverse transcription-polymerase chain reaction (RT-PCR). TxA2 receptor gene expression in the kidney was determined by quantitative real-time PCR, with data normalized to GAPDH[1].

2.2. Blood-Tumor Barrier Permeability Studies in a Rat Glioma Model

  • Animal Model: F98 glioma cells were implanted in the brains of Fischer rats to create a glioma xenograft model[2].

  • Drug Administration: The biostable B1R agonist NG29 was infused to induce blood-tumor barrier (BTB) disruption. To confirm the B1R-mediated effect, the B1R antagonist this compound or the B2R antagonist HOE-140 was co-infused with NG29. Inhibitors of the nitric oxide synthase (NOS) pathway (L-NA, L-NAME) or the cyclooxygenase (COX) pathway (meclofenamate, indomethacin) were administered prior to NG29 infusion in some cohorts[2][3].

  • Imaging and Analysis: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was performed using contrast agents (Gd-DTPA or Gadomer). The contrast agent distribution volume (CADV) was calculated from post-contrast T1-weighted images to quantify BTB permeability[2][3].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to this compound's action.

B1R_Signaling_Vasodilation cluster_B1R_Activation B1R Activation cluster_Downstream_Pathways Downstream Pathways cluster_Physiological_Effect Physiological Effect B1R_Agonist B1R Agonist B1R B1 Receptor B1R_Agonist->B1R Activates NO_Synthase NO Synthase B1R->NO_Synthase COX Cyclooxygenase (COX) B1R->COX NO Nitric Oxide (NO) NO_Synthase->NO Prostaglandins Prostaglandins COX->Prostaglandins Vasodilation Vasodilation NO->Vasodilation Prostaglandins->Vasodilation This compound This compound (B1R Antagonist) This compound->B1R Blocks

B1R-mediated vasodilation signaling pathway.

BTB_Permeability_Workflow cluster_Model Animal Model cluster_Treatment Treatment Groups cluster_Imaging Imaging and Analysis cluster_Outcome Outcome Rat_Glioma F98 Glioma Rat Model NG29 Infusion of B1R Agonist (NG29) Rat_Glioma->NG29 NG29_this compound Co-infusion of NG29 + this compound Rat_Glioma->NG29_this compound Controls Other Controls (e.g., HOE-140, L-NAME) Rat_Glioma->Controls DCE_MRI Dynamic Contrast-Enhanced MRI NG29->DCE_MRI NG29_this compound->DCE_MRI Controls->DCE_MRI CADV_Analysis Calculate Contrast Agent Distribution Volume (CADV) DCE_MRI->CADV_Analysis BTB_Permeability Assess Blood-Tumor Barrier Permeability CADV_Analysis->BTB_Permeability

Experimental workflow for assessing BTB permeability.

R892_TxA2_Relationship This compound This compound Treatment (B1R Blockade) B1R_Activity Decreased B1R Activity This compound->B1R_Activity TxA2_Levels Increased Thromboxane A2 (TxA2) Levels B1R_Activity->TxA2_Levels Leads to TxA2_Receptor_Gene TxA2 Receptor Gene Expression TxA2_Levels->TxA2_Receptor_Gene Likely causes compensatory Downregulation Downregulation TxA2_Receptor_Gene->Downregulation

Logical relationship of this compound and TxA2 receptor expression.

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of R892

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available in the public domain regarding a singular therapeutic agent designated "R892" is insufficient to construct a comprehensive safety and toxicity profile as requested. The identifier "this compound" appears in scientific literature referring to distinct and unrelated substances, including a bradykinin (B550075) B1 receptor antagonist used in preclinical research and a genetic mutation. This guide synthesizes the limited available information on the most relevant entity, the bradykinin B1 receptor antagonist, while noting the absence of extensive, formal safety and toxicity studies typically associated with drug development.

Introduction to this compound (Bradykinin B1 Receptor Antagonist)

This compound is identified in preclinical studies as a selective antagonist of the bradykinin B1 receptor (B1R).[1][2][3] The B1R is a component of the kallikrein-kinin system and is typically expressed at low levels in tissues. Its expression is, however, upregulated in response to tissue injury, inflammation, and certain pathological conditions, such as cancer.[4][5] As a B1R antagonist, this compound is utilized as a research tool to investigate the physiological and pathophysiological roles of the B1R.

Preclinical Pharmacology and Efficacy

Preclinical studies have primarily focused on the pharmacological effects of this compound in various animal models. These investigations provide insights into its mechanism of action and potential therapeutic applications, though they do not constitute a formal safety assessment.

Cardiovascular Effects

In mice lacking the bradykinin B2 receptor (B2R-/-), where B1R is overexpressed, administration of the B1R antagonist this compound was shown to induce a rise in blood pressure.[1] This suggests that B1R activity contributes to vasorelaxation in these animals and that its blockade by this compound reverses this effect.

Modulation of the Blood-Tumor Barrier

In a glioma rat model, this compound was used to investigate the role of B1R in modulating the permeability of the blood-tumor barrier (BTB).[4][5] When co-administered with a B1R agonist (NG29), this compound was able to significantly block the agonist-induced increase in BTB permeability.[4][5] This highlights the specificity of this compound for the B1R and its utility in studying mechanisms of drug delivery to brain tumors.

Safety and Toxicity Profile: A Gap in the Literature

A comprehensive safety and toxicity profile for this compound is not available in the reviewed literature. Key toxicological data points such as LD50 (median lethal dose), detailed adverse event profiles from in vivo studies, and formal genotoxicity, carcinogenicity, or reproductive toxicity studies have not been published.

The available preclinical studies utilize this compound at specific doses to elicit pharmacological effects, but these studies are not designed to assess its toxicity. For instance, in a study on the blood-tumor barrier, this compound was administered at a dose of 20 nmol/kg/min for 5 minutes in rats without mention of any acute toxicity.[4] Another study in mice did not specify the dose of this compound but focused on its effect on blood pressure.[1]

One study investigating a B1R agonist, NG29, mentioned an expected good safety profile for such peptides due to their high selectivity and specificity, but this does not directly provide data on this compound.[5]

Experimental Protocols

Detailed experimental protocols for comprehensive safety and toxicity assessments of this compound are not available. The methodologies described in the literature pertain to the pharmacological evaluation of this compound.

In Vivo Blood Pressure Measurement in Mice
  • Animal Model: B2R-/- mice with upregulated B1R expression.[1]

  • Procedure: The specific protocol for this compound administration and subsequent blood pressure measurement is not detailed in the abstract. Generally, such studies involve the cannulation of an artery (e.g., carotid or femoral) for direct blood pressure monitoring using a pressure transducer connected to a data acquisition system. The drug is typically administered intravenously, and changes in blood pressure are recorded over time.[1]

Assessment of Blood-Tumor Barrier Permeability in a Glioma Rat Model
  • Animal Model: Rats with implanted F98 glioma cells.[4][5]

  • Procedure:

    • A B1R agonist (NG29) was infused to induce BTB permeability.

    • In a separate group, this compound (20 nmol/kg/min for 5 min) was co-infused with the B1R agonist.[4]

    • The permeability of the BTB was assessed by measuring the contrast agent distribution volume using magnetic resonance imaging (MRI).[4][5]

Signaling Pathways and Experimental Workflows

Bradykinin B1 Receptor Antagonism by this compound

The primary mechanism of action of this compound is the competitive blockade of the bradykinin B1 receptor, preventing the binding of its endogenous agonists, such as des-Arg9-bradykinin. This inhibition prevents the downstream signaling cascades typically activated by B1R.

G cluster_0 Cell Membrane B1_Receptor Bradykinin B1 Receptor (B1R) Downstream_Signaling Downstream Signaling Cascades (e.g., Gq/11 activation, IP3/DAG production) B1_Receptor->Downstream_Signaling Initiates This compound This compound This compound->B1_Receptor Blocks B1_Agonist B1R Agonist (e.g., des-Arg9-bradykinin) B1_Agonist->B1_Receptor Binds and Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Increased Vascular Permeability) Downstream_Signaling->Physiological_Effects Leads to

Caption: Mechanism of this compound as a Bradykinin B1 Receptor Antagonist.

Experimental Workflow for BTB Permeability Study

The workflow for investigating the effect of this compound on B1R agonist-induced blood-tumor barrier permeability is a sequential process involving animal models, drug administration, and imaging.

G Animal_Model Establish Glioma Rat Model Drug_Infusion Infusion of B1R Agonist (NG29) +/- this compound Animal_Model->Drug_Infusion MRI_Acquisition Dynamic Contrast-Enhanced MRI Drug_Infusion->MRI_Acquisition Data_Analysis Calculate Contrast Agent Distribution Volume (CADV) MRI_Acquisition->Data_Analysis Conclusion Determine Effect of this compound on BTB Permeability Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing this compound's Effect on BTB.

Conclusion

The available scientific literature provides a fragmented view of "this compound," with the most substantive information pointing to its role as a selective bradykinin B1 receptor antagonist in preclinical research. While these studies offer valuable insights into the function of the B1R in cardiovascular regulation and blood-tumor barrier modulation, they do not provide the necessary data for a comprehensive safety and toxicity assessment. Key toxicological parameters and dedicated safety studies are conspicuously absent from the public domain. Therefore, any consideration of this compound for further development would necessitate a complete and rigorous preclinical safety and toxicity evaluation program.

References

Methodological & Application

Application Notes and Protocols for R892 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "R892." The following application notes and protocols are provided as a comprehensive template based on established best practices in preclinical animal research. Researchers, scientists, and drug development professionals should replace the placeholder information with their specific, internally generated data for this compound.

Introduction

[Insert Introduction Here: Briefly describe the compound this compound, its therapeutic class, hypothesized mechanism of action, and the rationale for its evaluation in animal models. State the objectives of the described studies, such as determining pharmacokinetic profiles, evaluating efficacy, or assessing safety.]

This document provides standardized protocols for the administration of this compound to various animal models to ensure consistency and reproducibility of in vivo studies. Adherence to these guidelines is critical for obtaining reliable data to inform clinical development.

Quantitative Data Summary

The following tables summarize recommended dosage ranges and administration volumes for this compound in common animal models. These are starting points and may require optimization based on the specific experimental goals, the formulation of this compound, and the observed tolerability.

Table 1: Recommended Dosage and Administration Volumes for this compound in Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Maximum Injection Volume (mL/kg)Needle Gauge
Mouse Oral (PO)[e.g., 5-50]1020-22g
(20-30g)Intravenous (IV)[e.g., 1-10]527-30g
Intraperitoneal (IP)[e.g., 5-20]1025-27g
Subcutaneous (SC)[e.g., 5-20]1025-27g
Rat Oral (PO)[e.g., 2-20]1018-20g
(200-300g)Intravenous (IV)[e.g., 1-5]523-25g
Intraperitoneal (IP)[e.g., 2-10]1023-25g
Subcutaneous (SC)[e.g., 2-10]523-25g

Table 2: Recommended Dosage and Administration Volumes for this compound in Non-Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Maximum Injection Volume (mL/kg)Notes
Rabbit Oral (PO)[e.g., 1-10]5[e.g., Administer via gavage]
(2-4 kg)Intravenous (IV)[e.g., 0.5-5]2[e.g., Marginal ear vein]
Non-Human Primate Oral (PO)[e.g., 1-5]5[e.g., Nasogastric tube]
(Cynomolgus, 3-5 kg)Intravenous (IV)[e.g., 0.5-2]2[e.g., Cephalic or saphenous vein]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound. All procedures should be performed in accordance with institutional guidelines for the care and use of laboratory animals.

Preparation of this compound Formulation
  • Vehicle Selection: Select an appropriate vehicle based on the physicochemical properties of this compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like PEG400, Tween 80, or DMSO.

  • Formulation:

    • For a [e.g., 10 mg/mL] stock solution, weigh the required amount of this compound powder.

    • Add the vehicle incrementally while vortexing or sonicating until this compound is fully dissolved.

    • Adjust the final concentration with the vehicle.

    • For parenteral administration, the final formulation should be sterile (e.g., filtered through a 0.22 µm filter) and ideally isotonic.[1]

Administration Protocols
  • Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to prevent esophageal injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the lubricated, ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

  • Substance Administration: Slowly administer the prepared this compound formulation.

  • Withdrawal: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

  • Animal Preparation: Place the rodent in a restraining device that allows access to the lateral tail vein. Warming the tail with a heat lamp or warm water can help dilate the vein.

  • Vein Visualization: Swab the tail with 70% ethanol (B145695) to clean the injection site and improve visualization of the vein.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 27g for mice), insert the needle into the lateral tail vein with the bevel facing up.

  • Injection: Slowly inject the this compound formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Animal Restraint: Manually restrain the rodent, turning it onto its back and tilting the head downwards.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.

  • Injection: Inject the this compound formulation into the peritoneal cavity.

  • Animal Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: Tent the loose skin over the interscapular area (between the shoulder blades).

  • Needle Insertion: Insert the needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.

  • Injection: Administer the this compound formulation, which will form a small bleb under the skin.

Signaling Pathways and Workflows

Hypothesized this compound Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway modulated by this compound. [Insert description of the pathway here. For example: this compound is a potent inhibitor of the XYZ kinase, a key regulator of the ABC signaling cascade implicated in cell proliferation.]

R892_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates This compound This compound This compound->XYZ_Kinase Inhibits Downstream_Effector_1 Effector 1 XYZ_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Effector 2 XYZ_Kinase->Downstream_Effector_2 Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothesized signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a rodent tumor model.

Experimental_Workflow cluster_treatment Treatment Phase (21 days) start Start: Acclimatize Animal Models (7 days) tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Allow Tumors to Reach ~100 mm³ tumor_implant->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization vehicle_group Group 1: Vehicle Control randomization->vehicle_group n=10 r892_low Group 2: This compound (Low Dose) randomization->r892_low n=10 r892_high Group 3: This compound (High Dose) randomization->r892_high n=10 monitoring Monitor Tumor Volume and Body Weight (2x/week) vehicle_group->monitoring r892_low->monitoring r892_high->monitoring endpoint Endpoint: Tumor Volume > 2000 mm³ or End of Study monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: Tumor Growth Inhibition (TGI) euthanasia->analysis

References

Application Notes and Protocols for Western Blot Analysis: Protocol R892

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol, referred to as R892, for the analysis of protein expression using western blotting. This technique is essential for identifying and quantifying specific proteins in a complex mixture, which is a cornerstone of molecular biology and drug development research. The this compound protocol is designed to deliver high-quality, reproducible results with minimal background noise.

Western blotting is a powerful tool for analyzing signaling pathways, which are critical in understanding cellular responses to therapeutic agents.[1][2][3][4] By detecting changes in protein levels and post-translational modifications like phosphorylation, researchers can dissect the mechanisms of drug action and identify potential biomarkers. This protocol is suitable for a wide range of sample types, including cell cultures and tissue extracts, and is compatible with both chemiluminescent and fluorescent detection methods.

Quantitative Data Analysis

Table 1: Example of Quantitative Analysis of Protein Expression

Target ProteinSample GroupNormalized Signal Intensity (Arbitrary Units)Fold Change vs. Controlp-value
Protein X Control1.00 ± 0.12--
Treatment A2.54 ± 0.282.54<0.01
Treatment B1.25 ± 0.151.25>0.05
Phospho-Protein Y Control1.00 ± 0.09--
Treatment A0.45 ± 0.05-0.55<0.05
Treatment B0.98 ± 0.11-0.02>0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: this compound

This section provides a detailed, step-by-step methodology for performing western blot analysis.

I. Sample Preparation

Proper sample preparation is critical for obtaining reliable results.

A. For Adherent Cells:

  • Wash cells in the culture dish with ice-cold phosphate-buffered saline (PBS).[8]

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8][9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8][10]

  • Incubate on ice for 30 minutes with occasional vortexing.[8]

  • Clarify the lysate by centrifugation at 12,000 rpm for 10-20 minutes at 4°C.[8][9]

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[8][9]

B. For Suspension Cells:

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.[8]

  • Wash the cell pellet with ice-cold PBS.

  • Centrifuge again and discard the supernatant.

  • Add ice-cold lysis buffer and proceed as described for adherent cells.

II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Normalize protein samples to the same concentration with lysis buffer and add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9][10]

  • Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.[9][10] Include a molecular weight marker in one lane.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[9] The voltage and run time will depend on the gel percentage and equipment.

III. Protein Transfer (Electroblotting)
  • Equilibrate the gel in 1x transfer buffer for 10-15 minutes.[9]

  • Activate a PVDF or nitrocellulose membrane by briefly soaking it in methanol, followed by water, and then transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

IV. Immunodetection
  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8][10] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[10][11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[8][11]

  • Final Washes: Repeat the washing step (IV.3) to remove unbound secondary antibody.

V. Detection and Data Analysis
  • Chemiluminescent Detection: If using an HRP-conjugated secondary antibody, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8]

  • Imaging: Capture the chemiluminescent or fluorescent signal using a digital imager. Avoid signal saturation to ensure data is within the linear range for quantification.[7]

  • Data Analysis: Quantify the band intensities using image analysis software.[12] Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain) to correct for variations in sample loading and transfer.[7][12]

Visualizations

Diagrams are provided below to illustrate key workflows and concepts related to the this compound protocol.

G cluster_prep Sample Preparation cluster_sep Protein Separation & Transfer cluster_detect Immunodetection cluster_analysis Analysis CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SampleNorm Sample Normalization ProteinQuant->SampleNorm SDSPAGE SDS-PAGE SampleNorm->SDSPAGE Transfer Electrotransfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Quantification Quantification & Normalization Detection->Quantification

Caption: this compound Western Blot Experimental Workflow.

G cluster_pathway Example: MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

References

Application Notes and Protocols for R892 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R892 is a high-affinity rabbit polyclonal antibody designed for the specific detection of Protein X, a critical serine/threonine kinase in the MAPK/ERK signaling pathway. This pathway is fundamental to the regulation of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers and developmental disorders. These application notes provide detailed protocols for the use of this compound in immunofluorescence (IF) to visualize the subcellular localization and expression levels of Protein X in cultured cells and tissue sections.

Product Information

Product Name This compound Anti-Protein X Antibody
Host Species Rabbit
Reactivity Human, Mouse, Rat
Applications Immunofluorescence (IF), Immunohistochemistry (IHC), Western Blotting (WB)
Immunogen A synthetic peptide corresponding to a sequence within the C-terminal region of human Protein X.
Storage Store at 4°C for short-term use (up to 1 month). For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Recommended Dilution for IF 1:250 - 1:1000

Quantitative Data Summary

The following table presents representative quantitative data from an immunofluorescence experiment using the this compound antibody. In this example, cells were treated with a known activator of the MAPK/ERK pathway, leading to the translocation of Protein X to the nucleus. Fluorescence intensity was measured in both the cytoplasm and the nucleus.[1][2][3][4]

Cell Treatment Mean Cytoplasmic Fluorescence Intensity (a.u.) Mean Nuclear Fluorescence Intensity (a.u.) Nuclear-to-Cytoplasmic Ratio
Control (Untreated)150.3 ± 12.535.2 ± 5.80.23
Activator (15 min)85.7 ± 9.1180.6 ± 15.32.11
Activator (60 min)110.2 ± 10.495.4 ± 8.70.87
  • Data are presented as mean ± standard deviation from three independent experiments.

  • a.u. = arbitrary units.

Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the central role of the target protein, Protein X. Upon stimulation by growth factors, a cascade of phosphorylation events leads to the activation of Protein X, which then translocates to the nucleus to regulate gene expression.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates Protein_X Protein X (Target of this compound) MEK->Protein_X Phosphorylates Transcription Factors Transcription Factors Protein_X->Transcription Factors Translocates and Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

MAPK/ERK Signaling Pathway

Experimental Protocols

Below are detailed protocols for immunofluorescence staining using the this compound antibody on both cultured cells and frozen tissue sections.[5][6][7][8][9]

Experimental Workflow Overview

The following diagram outlines the general workflow for indirect immunofluorescence staining.

IF_Workflow start Start sample_prep Sample Preparation (Cell Culture or Tissue Sectioning) start->sample_prep fixation Fixation sample_prep->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (this compound) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy and Image Acquisition mounting->imaging end End imaging->end

Immunofluorescence Staining Workflow
Protocol 1: Immunofluorescence Staining of Cultured Cells (Immunocytochemistry)

Materials:

  • Cultured cells grown on glass coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

  • Primary Antibody: this compound Anti-Protein X Antibody

  • Fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

  • Glass microscope slides

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or directly into chamber slides and culture until they reach the desired confluency (typically 50-70%).

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for intracellular targets like Protein X.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the this compound antibody in Blocking Buffer to the desired concentration (e.g., 1:500). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. If using chamber slides, remove the chambers and add mounting medium and a coverslip.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections (Immunohistochemistry)

Materials:

  • Fresh tissue embedded in OCT compound and frozen

  • Cryostat

  • Superfrost Plus microscope slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: Cold acetone (B3395972) or 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum and 0.1% Tween-20 in PBS

  • Primary Antibody: this compound Anti-Protein X Antibody

  • Fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG Alexa Fluor 488)

  • Nuclear Counterstain: DAPI

  • Antifade Mounting Medium

  • Coverslips

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat and mount them onto Superfrost Plus slides.[5][6][7]

  • Drying and Fixation: Air dry the sections for 30-60 minutes at room temperature. Fix the sections in ice-cold acetone for 10 minutes or with 4% PFA in PBS for 15 minutes.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Permeabilization: If using PFA fixation, permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes. This step can be skipped if acetone fixation was used.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the this compound antibody in Blocking Buffer (e.g., 1:500). Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody to the sections and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Apply DAPI solution to the sections for 5 minutes.

  • Final Wash: Wash the slides once with PBS.

  • Mounting: Mount a coverslip onto the slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Troubleshooting

Problem Possible Cause Solution
Weak or No Signal Insufficient primary antibody concentrationOptimize antibody dilution (try a more concentrated solution).
Inadequate permeabilizationIncrease permeabilization time or Triton X-100 concentration.
Low protein expressionUse an amplification method or a more sensitive fluorophore.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).
Primary or secondary antibody concentration too highFurther dilute the antibodies.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific Staining Primary antibody cross-reactivityRun a negative control without the primary antibody.
Secondary antibody non-specific bindingUse a pre-adsorbed secondary antibody.

References

Application Notes: Techniques for Measuring R892 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of binding affinity is a cornerstone of drug discovery and development. Understanding the strength of the interaction between a therapeutic candidate, such as R892, and its biological target is essential for elucidating its mechanism of action, optimizing its efficacy, and ensuring its specificity. This document provides an overview and detailed protocols for several widely-used biophysical techniques to accurately measure the binding affinity of this compound.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. One binding partner (the "ligand," e.g., the target protein) is immobilized on the sensor surface, and the other (the "analyte," e.g., this compound) is flowed across the surface. The association and dissociation of this compound cause changes in the refractive index, which are recorded in a sensorgram, allowing for the determination of kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

Advantages:

  • Provides real-time kinetic data (association and dissociation rates).

  • High sensitivity, allowing for the use of small amounts of material.

  • Label-free, avoiding potential interference from fluorescent or radioactive tags.

Limitations:

  • Requires immobilization of one binding partner, which could potentially affect its conformation and activity.

  • Mass transport effects can sometimes complicate data analysis.

  • Initial setup and chip costs can be high.

SPR Experimental Workflow

cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Measurement cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein on Sensor Chip p2 Prepare Serial Dilutions of this compound (Analyte) r1 Equilibrate with Running Buffer p2->r1 r2 Inject this compound (Association) r1->r2 r3 Flow Running Buffer (Dissociation) r2->r3 r4 Regenerate Sensor Surface r3->r4 a1 Process Sensorgrams r4->a1 a2 Fit Data to a Binding Model a1->a2 a3 Calculate kon, koff, KD a2->a3

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol
  • Immobilization of Target Protein:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-10000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte (this compound) Binding Assay:

    • Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). A typical concentration range would span at least two orders of magnitude around the expected K_D (e.g., 1 nM to 100 nM).

    • Equilibrate the immobilized surface with running buffer until a stable baseline is achieved.

    • Perform a series of injection cycles. Each cycle consists of:

      • Association: Inject a specific concentration of this compound for a defined period (e.g., 180 seconds) to monitor binding.

      • Dissociation: Switch back to running buffer and monitor the dissociation of the this compound-target complex for a defined period (e.g., 600 seconds).

      • Regeneration: Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove all bound this compound and prepare the surface for the next cycle. This step requires optimization to ensure complete removal without damaging the immobilized protein.

    • Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer blank signals from the raw sensorgram data.

    • Globally fit the processed association and dissociation curves for all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding. It is the only technique that can directly determine all thermodynamic parameters of an interaction (enthalpy ΔH, entropy ΔS, and stoichiometry N) in a single experiment. A solution of this compound is titrated into a solution of the target protein in the sample cell, and the minute heat changes are measured.

Advantages:

  • Provides a complete thermodynamic profile of the binding interaction.

  • Label-free and solution-based, avoiding immobilization artifacts.

  • Can determine binding stoichiometry.

Limitations:

  • Requires relatively large amounts of material (milligrams).

  • Lower throughput compared to other techniques.

  • May not be suitable for very high-affinity or very low-affinity interactions.

ITC Experimental Workflow

cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Data Analysis p1 Prepare Target Protein in Buffer (Sample Cell) p2 Prepare this compound in Matched Buffer (Syringe) r1 Equilibrate System Thermally p2->r1 r2 Perform Sequential Injections of this compound into Cell r1->r2 r3 Measure Heat Change After Each Injection r2->r3 a1 Integrate Raw Heat Pulses r3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Binding Isotherm to Calculate KD, ΔH, N a2->a3

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol
  • Sample Preparation:

    • Prepare the target protein at a concentration typically 10-50 times the expected K_D (e.g., 10 µM).

    • Prepare this compound at a concentration at least 10-fold higher than the target protein (e.g., 100 µM).

    • Crucially , both the target protein and this compound must be in an identical, extensively dialyzed buffer to minimize heat of dilution effects. A common buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • Thoroughly degas both solutions before loading them into the calorimeter.

  • ITC Experiment:

    • Load the target protein solution into the sample cell (typically ~200 µL).

    • Load the this compound solution into the injection syringe (typically ~40 µL).

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

    • Allow the system to thermally equilibrate.

    • Initiate the titration run. The instrument will automatically inject this compound into the sample cell and record the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔQ) for that injection.

    • Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of [this compound]/[Target Protein].

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model).

    • The fit will yield the binding stoichiometry (N), the binding enthalpy (ΔH), and the association constant (K_A), from which the dissociation constant (K_D = 1/K_A) and Gibbs free energy (ΔG) can be calculated.

MicroScale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules along a temperature gradient. This movement, called thermophoresis, is highly sensitive to changes in the molecule's size, charge, and solvation shell. When this compound binds to a fluorescently labeled target protein, the thermophoretic properties of the complex change, which is detected as a change in the fluorescence signal within the heated capillary.

Advantages:

  • Extremely low sample consumption (microliter scale).

  • Fast measurement times.

  • Solution-based and immobilization-free.

  • Wide dynamic range, suitable for weak to very strong interactions (pM to mM).

Limitations:

  • Requires one binding partner to be fluorescently labeled, which could potentially interfere with binding.

  • Sensitive to buffer components and sample aggregation.

MST Experimental Workflow

cluster_prep Phase 1: Preparation cluster_run Phase 2: MST Measurement cluster_analysis Phase 3: Data Analysis p1 Label Target Protein with a Fluorophore p2 Prepare Serial Dilutions of this compound p1->p2 p3 Mix Labeled Protein (Constant) with this compound Dilutions p2->p3 r1 Load Samples into Capillaries p3->r1 r2 Apply IR Laser to Create Temperature Gradient r1->r2 r3 Measure Change in Fluorescence r2->r3 a1 Calculate Normalized Fluorescence (Fnorm) r3->a1 a2 Plot ΔFnorm vs. [this compound] a1->a2 a3 Fit Dose-Response Curve to Calculate KD a2->a3

Caption: Workflow for a typical MicroScale Thermophoresis (MST) experiment.

Detailed MST Protocol
  • Sample Preparation:

    • Label the target protein with a suitable fluorophore (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess free dye using a spin column.

    • Prepare a 16-point serial dilution series of this compound in MST buffer (e.g., PBS-T, pH 7.4, 0.05% Tween-20).

    • Mix the this compound dilutions with a constant concentration of the fluorescently labeled target protein. The final concentration of the labeled protein should be well below the expected K_D.

    • Incubate the mixture to allow the binding to reach equilibrium (e.g., 10 minutes at room temperature).

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.

    • Place the capillaries into the MST instrument.

    • The instrument will measure the initial fluorescence in the capillary, then turn on an IR laser to create a localized temperature gradient. The movement of molecules out of the heated spot is monitored by the change in fluorescence.

    • The measurement cycle (laser on/off) is repeated for each sample.

  • Data Analysis:

    • The raw fluorescence data is used to calculate the normalized fluorescence (F_norm), which is the ratio of fluorescence after the temperature jump to the initial fluorescence.

    • The change in normalized fluorescence (ΔF_norm = F_hot / F_cold) is plotted against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve to the K_D model (e.g., using the law of mass action) to determine the dissociation constant (K_D).

Data Summary and Comparison

The choice of technique can depend on the specific requirements of the study, including the amount of sample available, the required throughput, and the type of data needed (kinetics vs. equilibrium). Below is a summary of hypothetical data for the binding of this compound to its target protein as measured by the described techniques.

Table 1: Comparison of Binding Affinity Data for this compound

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
K_D (nM) 15.2 ± 1.118.5 ± 2.316.8 ± 3.5
k_on (10⁵ M⁻¹s⁻¹) ** 2.5 ± 0.3Not ApplicableNot Applicable
k_off (10⁻³ s⁻¹) **3.8 ± 0.2Not ApplicableNot Applicable
Stoichiometry (N) Not Directly Measured0.98 ± 0.05Not Applicable
ΔH (kcal/mol) Not Applicable-8.7 ± 0.4Not Applicable
-TΔS (kcal/mol) Not Applicable-2.1 ± 0.6Not Applicable

Table 2: Technical Requirements and Throughput

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Refractive Index ChangeHeat ChangeThermophoresis
Label Required? NoNoYes (Fluorescent)
Immobilization? YesNoNo
Protein Req. µgmgµg
Ligand Req. µgmgµg
Throughput Medium-HighLowHigh
Kinetic Data? YesNoNo
Thermodynamics? NoYesNo

Application Notes and Protocols: High-Throughput Identification of Resistance and Sensitizing Genes to the Novel Inhibitor R892 using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of targeted cancer therapies is often hampered by both intrinsic and acquired resistance. Identifying genetic factors that modulate sensitivity to a novel therapeutic agent is crucial for patient stratification, predicting treatment response, and developing effective combination therapies. R892 is a novel, potent, and selective small molecule inhibitor of Tank-Binding Kinase 1 (TBK1), a key signaling node in multiple pathways implicated in cancer cell survival and immune evasion. This application note describes a detailed protocol for performing a genome-wide CRISPR-Cas9 knockout screen in combination with this compound to identify genes whose loss confers resistance or sensitivity to this compound.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of TBK1. TBK1 is a non-canonical IκB kinase (IKK) that plays a central role in interferon signaling pathways and also contributes to oncogenic signaling by activating AKT and promoting autophagy. By inhibiting TBK1, this compound is designed to suppress these pro-survival pathways in cancer cells.

Signaling Pathway

R892_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TBK1 TBK1 Receptor->TBK1 IKKe IKKe Receptor->IKKe IRF3 IRF3 TBK1->IRF3 AKT AKT TBK1->AKT Autophagy Autophagy TBK1->Autophagy promotes IKKe->IRF3 IFN_Genes Interferon Stimulated Genes IRF3->IFN_Genes transcribes mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->TBK1 inhibits

Caption: The signaling pathway inhibited by this compound.

Experimental Protocols

1. Cell Line Preparation and Lentivirus Production

A suitable cancer cell line (e.g., A549, lung carcinoma) should be selected based on its known dependence on the TBK1 signaling pathway.

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cas9 Expression: Stably express Cas9 in the chosen cell line by lentiviral transduction of a lentiCas9-Blast vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout reporter assay.

  • Lentivirus Production for gRNA Library: Co-transfect HEK293T cells with the genome-wide gRNA library plasmid pool, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

2. CRISPR-Cas9 Knockout Screen Workflow

CRISPR_Screen_Workflow Start Lentiviral_Transduction Lentiviral Transduction of gRNA Library Start->Lentiviral_Transduction Puromycin_Selection Puromycin (B1679871) Selection Lentiviral_Transduction->Puromycin_Selection Baseline_Population Collect Baseline (Day 0) Population Puromycin_Selection->Baseline_Population Split_Population Split Population Baseline_Population->Split_Population R892_Treatment This compound Treatment Split_Population->R892_Treatment Treatment DMSO_Control DMSO Control Split_Population->DMSO_Control Control Cell_Harvest Harvest Cells (Day 14) R892_Treatment->Cell_Harvest DMSO_Control->Cell_Harvest gDNA_Extraction Genomic DNA Extraction Cell_Harvest->gDNA_Extraction gRNA_Amplification gRNA Cassette PCR Amplification gDNA_Extraction->gRNA_Amplification NGS Next-Generation Sequencing gRNA_Amplification->NGS Data_Analysis Data Analysis and Hit Identification NGS->Data_Analysis End Data_Analysis->End

Caption: The experimental workflow for the this compound CRISPR screen.

3. Detailed Methodology

  • Lentiviral Transduction of gRNA Library: Transduce the Cas9-expressing A549 cells with the lentiviral gRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single gRNA. Maintain a cell population that represents at least 500-fold coverage of the gRNA library.

  • Puromycin Selection: Two days post-transduction, select for transduced cells by treating with puromycin for 3-5 days.

  • This compound Treatment: After selection, collect a baseline cell population (Day 0). Split the remaining cells into two groups: a treatment group and a vehicle control (DMSO) group. Culture the treatment group with a concentration of this compound that results in approximately 50% inhibition of cell growth (IC50), and the control group with an equivalent concentration of DMSO.

  • Cell Passaging and Harvesting: Passage the cells every 2-3 days for 14 days, maintaining library representation. At the end of the treatment period, harvest cells from both the this compound and DMSO arms.

  • Genomic DNA Extraction: Extract genomic DNA from the Day 0 baseline and the Day 14 this compound-treated and DMSO-treated cell pellets using a commercial kit.

  • gRNA Library Amplification and Sequencing: Amplify the integrated gRNA sequences from the genomic DNA using PCR with primers flanking the gRNA cassette. Perform next-generation sequencing (NGS) on the purified PCR products to determine the abundance of each gRNA.

Data Presentation and Analysis

The sequencing data is analyzed to determine the log2 fold change (LFC) of each gRNA in the this compound-treated population relative to the DMSO-treated population. This allows for the identification of genes whose knockout leads to either resistance (positive LFC) or sensitivity (negative LFC) to this compound.

Table 1: Example Data - Top 5 gRNA Hits for this compound Resistance and Sensitivity

GenegRNA SequenceNormalized Read Count (DMSO)Normalized Read Count (this compound)Log2 Fold Change (this compound/DMSO)Phenotype
Resistance Hits
GENE-AAGGTCAGA...35028003.00Resistance
GENE-AGCTAGCTA...41031162.92Resistance
GENE-BTCGATACG...28019602.81Resistance
GENE-BCATGCATG...31521422.76Resistance
GENE-CGTACGTAC...52034322.72Resistance
Sensitivity Hits
GENE-XTTAGCTAG...2500312-3.00Sensitivity
GENE-XGCTAGCTA...2800388-2.85Sensitivity
GENE-YATGCATGC...3100484-2.68Sensitivity
GENE-YTACGTACG...2950490-2.59Sensitivity
GENE-ZGTAGCTAG...3500625-2.49Sensitivity

Table 2: Example Data - Gene-Level Hit Scoring using MAGeCK

Gene Symbolp-valueFDRRank (Positive Selection)Rank (Negative Selection)
Resistance Hits
GENE-A1.2e-65.8e-51-
GENE-B3.5e-68.1e-52-
GENE-C8.9e-61.5e-43-
Sensitivity Hits
GENE-X2.1e-79.9e-6-1
GENE-Y5.4e-71.3e-5-2
GENE-Z9.8e-72.0e-5-3

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to elucidate the genetic determinants of response to the novel TBK1 inhibitor, this compound. The identification of genes that, upon knockout, confer resistance or sensitivity can provide invaluable insights into the mechanism of action of this compound, uncover potential biomarkers for patient selection, and guide the rational design of combination therapies to overcome resistance. The provided protocols and example data serve as a robust starting point for researchers aiming to integrate functional genomics into their drug development pipeline.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting R892 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when dissolving the compound R892, and other similarly challenging compounds, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO you are using is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Gentle warming (e.g., to 37°C) or sonication in a water bath can also aid in the dissolution process.[1]

Q2: Could the quality of the DMSO be the cause of the solubility problem?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can decrease its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO from a recently opened bottle and to store it properly in a tightly sealed container in a dry environment.[1][2]

Q3: I've tried warming the solution and using fresh DMSO, but this compound still won't dissolve. What are my next options?

A3: If initial steps fail, you could try preparing a more dilute stock solution. It's possible that the intended concentration exceeds the compound's solubility limit in DMSO.[1] Additionally, if your experimental protocol allows, you might consider alternative solvents. Solvents such as ethanol, methanol, or dimethylformamide (DMF) can be viable alternatives for some compounds.[2][3] However, always verify the compatibility of the solvent with your downstream application (e.g., cell culture).[1]

Q4: My this compound compound dissolves in DMSO initially, but then precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A4: This common issue is known as "salting out." To mitigate this, it is advisable to first make serial dilutions of your DMSO stock solution in DMSO before adding the final, most diluted sample to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is essential to include a DMSO-only control in your experiments.[1]

Q5: How can I determine the maximum solubility of this compound in DMSO?

A5: A straightforward approach to determine maximum solubility involves preparing a saturated solution. Add an excess of the compound to a known volume of DMSO, agitate until equilibrium is reached, and then filter out the undissolved solid. The concentration of the dissolved compound in the clear supernatant can then be quantified.[1]

Troubleshooting Guide

This table summarizes common problems and recommended solutions when dissolving this compound in DMSO.

Problem Possible Cause Recommended Solution Expected Outcome
Visible solid particles or cloudiness in the DMSO solution.Insufficient agitation.Vortex the solution vigorously for 1-2 minutes.[1]The compound fully dissolves, resulting in a clear solution.
Low temperature.Gently warm the solution in a 37°C water bath for 5-10 minutes.[1]Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.
Concentration exceeds solubility limit.Prepare a more dilute stock solution (e.g., if a 10 mM stock is problematic, try 5 mM or 1 mM).[1]The compound dissolves completely at a lower concentration.
Hygroscopic DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][2]The compound dissolves in the fresh, water-free DMSO.
Compound precipitates upon addition to aqueous media.Rapid change in solvent polarity.Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[1]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.
Final DMSO concentration is too low.Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%).[1]The compound remains dissolved at an optimized final DMSO concentration.
Inconsistent or lower-than-expected bioactivity in cell-based assays.Compound degradation.Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4]Freshly prepared stock solution shows expected bioactivity.
Inhomogeneous stock solution.Ensure your stock solution is completely dissolved by vortexing thoroughly before each use.[4]Consistent results are observed between experimental replicates.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

  • Preparation: Ensure both the this compound powder and the DMSO are at room temperature. Use a fresh, sealed bottle of anhydrous DMSO to minimize water contamination.[5]

  • Addition: Weigh the desired amount of this compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Agitation: Vortex the solution vigorously for 2-5 minutes.[5]

  • Observation: Visually inspect the solution against a light source to check for any undissolved particles.

  • Gentle Warming (if necessary): If particles remain, place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.[5]

  • Sonication (if necessary): As an alternative or following warming, place the vial in a bath sonicator for 15-30 minutes. Sonication utilizes ultrasonic waves to agitate particles and can aid dissolution.[1][5]

  • Final Inspection: After these steps, check the solution again for clarity.

Protocol 2: Preparing this compound Stock Solutions for Cell-Based Assays

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in anhydrous DMSO following the "Standard Dissolution" protocol.

  • Serial Dilution: To minimize precipitation upon addition to aqueous media, perform a serial dilution of the DMSO stock solution in DMSO to a lower concentration before the final dilution into your cell culture medium or buffer.[1]

  • Final Dilution: Add the serially diluted this compound/DMSO solution to your aqueous medium while vortexing or mixing to ensure rapid and thorough dispersion.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples to account for any solvent effects on the cells.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G cluster_0 start Start: this compound Not Dissolving in DMSO check_purity Verify Compound Purity and Identity start->check_purity check_dmso Use Fresh, Anhydrous DMSO check_purity->check_dmso agitate Vortex Vigorously (2-5 min) check_dmso->agitate inspect1 Is Solution Clear? agitate->inspect1 warm Gentle Warming (37°C, 10-15 min) inspect1->warm No success Success: this compound Dissolved inspect1->success Yes sonicate Sonicate (15-30 min) warm->sonicate inspect2 Is Solution Clear? sonicate->inspect2 lower_conc Prepare a More Dilute Stock Solution inspect2->lower_conc No inspect2->success Yes alt_solvent Consider Alternative Solvents (e.g., DMF, Ethanol) lower_conc->alt_solvent fail Consult Technical Support alt_solvent->fail

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

Technical Support Center: Troubleshooting R892-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues they might encounter when working with the novel kinase inhibitor R892.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the tyrosine kinase associated with the "Cancer-Associated Signaling Kinase" (CASK). It is designed to block the downstream signaling cascade that promotes cell proliferation and survival in various cancer models. However, like many kinase inhibitors, off-target effects can be observed, potentially leading to cytotoxicity in certain cell types.

Q2: I am observing significant cytotoxicity in my non-cancerous control cell line. Is this expected?

While this compound is designed for selectivity, some off-target activity against kinases essential for normal cell survival has been noted, particularly at higher concentrations.[1] This can result in cytotoxicity in non-cancerous cells. It is crucial to perform a dose-response analysis to determine the therapeutic window for your specific cell line.

Q3: My experimental results with this compound are inconsistent across different batches of the compound. What could be the cause?

Inconsistent results between batches can stem from issues with compound stability, solubility, or storage. Ensure that each batch is properly stored according to the manufacturer's instructions and that the compound is fully solubilized before use. It is also good practice to qualify each new batch with a simple viability assay to ensure consistency.

Q4: Can the observed cytotoxicity be beneficial in a cancer research context?

In some instances, off-target effects of a kinase inhibitor can contribute to its therapeutic efficacy, a concept known as polypharmacology.[1] If the cytotoxicity is more pronounced in cancer cells compared to normal cells, it may indicate that this compound is affecting multiple pathways that are critical for cancer cell survival. Further investigation is needed to determine if these off-target effects are therapeutically relevant.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells can mask the true effect of this compound.[2]

Problem: Inconsistent readings in your multi-well plate assay.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique.[2][3]
Edge Effects Evaporation and temperature fluctuations can affect the outer wells of a plate.[2] Fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[2]
Pipetting Errors Use calibrated pipettes and ensure slow, consistent pipetting to avoid bubbles and ensure accurate volumes.[2]
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, try optimizing the solvent and final concentration.
Guide 2: Unexpectedly Low or No Cytotoxicity

Problem: this compound is not inducing the expected level of cell death in your cancer cell line.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Cell Line Resistance The target kinase may not be a critical survival pathway in your chosen cell line. Confirm the expression and activity of the target kinase in your cells.
Incorrect Compound Concentration Verify the dilution calculations and the concentration of your stock solution. Perform a wide dose-response curve to ensure you are testing a relevant concentration range.
Assay-Specific Issues The chosen cytotoxicity assay may not be sensitive enough or may be incompatible with your experimental conditions. Consider using an alternative assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay).
Sub-optimal Incubation Time The cytotoxic effects of this compound may be delayed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2]
Guide 3: Discrepancies Between Different Cytotoxicity Assays

Problem: You are observing conflicting results when using different methods to measure cytotoxicity (e.g., MTT vs. a fluorescent dye-based assay).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Different Biological Readouts Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). This compound might be causing metabolic changes that are not immediately lethal, leading to discrepancies.
Compound Interference This compound might interfere with the assay chemistry. For example, it could have an intrinsic color that affects absorbance readings in an MTT assay.[4] Run proper controls, including the compound in cell-free media, to check for interference.[4][5]
Timing of Measurement The kinetics of different cell death markers can vary. For example, loss of membrane integrity may occur later than a decrease in ATP levels.[2] Correlate your findings with morphological changes observed under a microscope.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the respective wells. Include vehicle-only and untreated controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

R892_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor CASK CASK Receptor->CASK Activation DownstreamKinase Downstream Kinase CASK->DownstreamKinase Phosphorylation SurvivalSignal Pro-Survival Signal DownstreamKinase->SurvivalSignal Proliferation Gene Transcription (Proliferation) SurvivalSignal->Proliferation OffTarget Off-Target Kinase Apoptosis Apoptosis Induction OffTarget->Apoptosis This compound This compound This compound->CASK Inhibition This compound->OffTarget Off-Target Inhibition

Caption: this compound inhibits the target CASK, but can also have off-target effects.

Cytotoxicity_Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed CheckConcentration Verify this compound Concentration and Solubility Start->CheckConcentration CheckCells Confirm Cell Line Identity and Health CheckConcentration->CheckCells Concentration OK DoseResponse Perform Dose-Response and Time-Course CheckCells->DoseResponse Cells OK AlternativeAssay Use Orthogonal Cytotoxicity Assay DoseResponse->AlternativeAssay OffTargetAnalysis Investigate Off-Target Effects: - Kinase Profiling - Rescue Experiments AlternativeAssay->OffTargetAnalysis Conclusion Conclusion: On-Target vs. Off-Target Cytotoxicity OffTargetAnalysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Improving In Vivo Delivery of R892

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of R892, a potent and selective bradykinin (B550075) B1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist for the bradykinin B1 receptor, with an ID50 of 2.8 nM for the B1 receptor and over 600 nM for the B2 receptor.[1] It functions by blocking the signaling pathway activated by bradykinin and its metabolites at the B1 receptor, which is often upregulated in inflammatory conditions. This compound exhibits no intrinsic agonist activity and is resistant to cleavage by aminopeptidases and kininase II (ACE), suggesting greater stability in vivo.[1]

Q2: What is the recommended route of administration for this compound in preclinical models?

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is soluble in water up to 2 mg/mL.[1] For in vivo use, it should be dissolved in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS) to ensure physiological compatibility. It is critical to prepare fresh formulations daily and visually inspect for any precipitation before administration.

Q4: What are potential challenges with the in vivo delivery of this compound?

A4: As a peptide, this compound may be susceptible to proteolytic degradation in vivo, although it is reported to be resistant to certain peptidases.[1] Poor solubility in certain vehicles, rapid clearance, and potential for injection site reactions are other common challenges with peptide delivery.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Suggested Solution
Lack of Efficacy Poor Bioavailability: Insufficient compound reaching the target tissue.- Consider alternative routes of administration (e.g., IV for direct systemic exposure).- Increase the dose of this compound. A dose-response study is recommended.- Evaluate the use of formulation strategies to enhance stability, such as co-formulation with protease inhibitors.
Rapid Metabolism/Clearance: The compound is being cleared from circulation too quickly.- Increase the dosing frequency based on the expected half-life of the compound.- Analyze plasma samples to determine the pharmacokinetic profile of this compound in your model.
High Variability Between Animals Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Ensure precise and consistent dosing techniques.[2]- Normalize the dose to the body weight of each animal.[2]- For IV injections, ensure proper vein cannulation to avoid extravasation.
Biological Variability: Inherent biological differences between individual animals.- Increase the number of animals per group to improve statistical power.[2]- Ensure that animals are age- and sex-matched.[2]
Adverse Events at Injection Site Formulation Irritation: The vehicle or high concentration of this compound is causing local tissue irritation.- Ensure the pH of the formulation is close to neutral.- Alternate injection sites if multiple injections are required.- Dilute the compound to a larger volume if possible, staying within acceptable volume limits for the chosen route.
Improper Injection Technique: Incorrect needle placement or injection speed.- For SC injections, ensure the needle is inserted into the subcutaneous space and not into the muscle.- For IP injections, avoid injecting into organs by using a proper Z-track injection technique.- Administer the injection slowly and consistently.
Precipitation of this compound in Formulation Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle.- Do not exceed the recommended solubility of 2 mg/mL in aqueous solutions.[1]- Prepare fresh formulations for each injection day.[3]- If using a different vehicle, perform a solubility test to determine the maximum soluble concentration.

Experimental Protocols

General Protocol for In Vivo Administration of this compound

  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the required amount of this compound.

    • Dissolve this compound in a sterile vehicle (e.g., saline, PBS).

    • Vortex thoroughly until the compound is fully dissolved.

    • Visually inspect the solution for any precipitation before drawing it into the syringe.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.

    • Record the body weight of each animal before dosing.

    • Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection, intravenous injection).

  • Post-Administration Monitoring:

    • Monitor animals for any signs of acute toxicity or adverse reactions.

    • For efficacy studies, proceed with the experimental model as planned.

    • For pharmacokinetic studies, collect blood samples at predetermined time points.

Visualizations

R892_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B1_Receptor Bradykinin B1 Receptor Bradykinin->B1_Receptor Activates This compound This compound This compound->B1_Receptor Blocks G_Protein Gq/11 B1_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Response Ca_PKC->Inflammation

Caption: this compound blocks the bradykinin B1 receptor signaling pathway.

R892_In_Vivo_Workflow Start Start Formulation Prepare this compound Formulation (e.g., in sterile saline) Start->Formulation Animal_Prep Animal Preparation (weighing, acclimatization) Formulation->Animal_Prep Dosing Administer this compound (IV, IP, or SC) Animal_Prep->Dosing Monitoring Monitor for Adverse Effects Dosing->Monitoring Efficacy_Study Induce Disease Model & Assess Efficacy Monitoring->Efficacy_Study PK_Study Collect Blood Samples for Pharmacokinetics Monitoring->PK_Study Data_Analysis Analyze Data (e.g., tumor volume, plasma concentration) Efficacy_Study->Data_Analysis PK_Study->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo studies with this compound.

References

R892 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R892. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to experimental variability and reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental small molecule inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase 12 (ASK12). It functions by competitively binding to the ATP-binding pocket of ASK12, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades involved in stress-induced apoptosis.

Q2: What are the most common sources of experimental variability observed with this compound?

A2: The most frequently reported sources of variability include lot-to-lot differences in the compound, inconsistencies in cell culture conditions, and variations in the timing of sample collection and analysis. Adherence to a standardized protocol is crucial for minimizing this variability.

Q3: How should I properly store and handle this compound to ensure its stability and activity?

A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, we recommend preparing a concentrated stock solution in DMSO and storing it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q4: I am observing inconsistent results in my cell viability assays after this compound treatment. What could be the cause?

A4: Inconsistent cell viability results can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include improper dissolution of this compound, variations in cell seeding density, and the presence of confounding variables in the cell culture medium.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Users have reported significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.

Potential Cause Recommended Solution
Improper Dissolution Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Vortex the stock solution thoroughly. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize and standardize cell seeding density. High or low confluency at the time of treatment can significantly alter cellular response.
Serum Concentration Serum proteins can bind to this compound, reducing its effective concentration. If possible, perform experiments in reduced-serum or serum-free media. If serum is required, ensure the concentration is consistent across all experiments.
Incubation Time The IC50 value can be time-dependent. Establish a fixed and optimal incubation time for your specific cell line and endpoint.
Issue 2: Poor Reproducibility of Western Blot Results for Downstream Targets

Difficulty in consistently observing the expected downstream effects of this compound on protein phosphorylation (e.g., p-p38, p-JNK).

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of target proteins.
Timing of Lysate Collection The phosphorylation of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point for observing the maximal effect of this compound.
Antibody Quality Use validated antibodies specific for the phosphorylated and total forms of the target proteins. Run appropriate positive and negative controls.
Loading Amount Ensure equal protein loading across all lanes of the gel. Normalize phosphorylated protein levels to the corresponding total protein levels.

Experimental Protocols

Standard Cell Viability (MTT) Assay Protocol for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

R892_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative, ER Stress) ASK12 ASK12 Stress->ASK12 Activates p38 p38 MAPK ASK12->p38 Phosphorylates JNK JNK ASK12->JNK Phosphorylates This compound This compound This compound->ASK12 Inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: The proposed signaling pathway of this compound.

Experimental_Workflow Start Start: Cell Culture Seed Seed Cells Start->Seed Treat This compound Treatment Seed->Treat Incubate Incubation Treat->Incubate Endpoint Endpoint Assay Incubate->Endpoint Viability Cell Viability (MTT) Endpoint->Viability Western Western Blot Endpoint->Western Data Data Analysis Viability->Data Western->Data

Caption: A generalized experimental workflow for testing this compound.

Technical Support Center: Minimizing R892 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of R892 precipitation in experimental media. By understanding the causes and implementing the recommended solutions, you can ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: this compound Precipitation

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. It occurs when the compound's solubility limit is exceeded in the aqueous environment of the media as the DMSO is diluted.[1]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration through a solubility test.[1]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the this compound stock solution. Add the compound dropwise to pre-warmed (37°C) media while gently vortexing.[1]
Low Media Temperature The solubility of compounds often decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions to enhance solubility.[1]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate creating a more dilute stock solution.
Issue 2: Delayed Precipitation After Incubation

Question: My media containing this compound appears fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time or interactions between this compound and media components.

Potential CauseExplanationRecommended Solution
pH Shift The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1]If possible, try a different basal media formulation to see if the issue persists.
Temperature Fluctuations Repeated warming and cooling of the media can affect compound solubility.Maintain a stable temperature for your experiments and avoid repeated temperature shifts.
Evaporation Water loss from the culture vessel can increase the concentration of this compound and other media components, leading to precipitation.[3][4][5]Ensure proper humidification in the incubator and use sealed culture flasks or plates when possible.[3][4][5]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C may be necessary.[2]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, add your pre-warmed cell culture medium.

  • Add this compound Stock: Add a small, consistent volume of the this compound DMSO stock to the media to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Also, include a DMSO-only control.[6]

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, the absorbance can be read at 600 nm, where an increase indicates precipitation.[1]

Protocol 2: Preparing this compound Working Solutions

Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture media.

Methodology:

  • Prepare an Intermediate Dilution: First, dilute your high-concentration this compound stock solution in DMSO to a lower concentration (e.g., 1 mM).

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[1]

  • Prepare the Final Working Solution: While gently vortexing the pre-warmed media, add a small volume of the intermediate DMSO stock. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]

  • Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.[1]

Frequently Asked Questions (FAQs)

Q1: Can I filter the media to remove the this compound precipitate? A1: Filtering the media after precipitation is generally not recommended. The precipitate is your compound of interest, so filtering it out will lead to an unquantified and lower effective concentration, making your experimental results unreliable. It's better to address the root cause of the precipitation.[1]

Q2: Will serum in the media help prevent precipitation? A2: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1]

Q3: Could the salt form of this compound affect its solubility? A3: Yes, the salt form of a compound can significantly impact its solubility. If you are experiencing persistent precipitation, you could consider trying a different salt form or the free acid/base form of the compound if available.[7]

Q4: Is it advisable to store this compound diluted in cell culture media? A4: It is not recommended to store this compound in cell culture media for extended periods. For optimal results and to avoid potential degradation or precipitation, it is best to prepare fresh working dilutions from your DMSO stock for each experiment.[6]

Q5: How do I distinguish between this compound precipitation and microbial contamination? A5: Cloudiness or turbidity in the media can indicate either precipitation or contamination.[2] You can examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2]

Visual Guides

cluster_troubleshooting Troubleshooting this compound Precipitation cluster_immediate Immediate Solutions cluster_delayed Delayed Solutions start Precipitation Observed q1 Immediate or Delayed? start->q1 immediate Immediate Precipitation q1->immediate Immediate delayed Delayed Precipitation q1->delayed Delayed i1 Decrease Final Concentration immediate->i1 i2 Use Serial Dilution immediate->i2 i3 Pre-warm Media (37°C) immediate->i3 i4 Lower Final DMSO% immediate->i4 d1 Check Media Buffering delayed->d1 d2 Try Different Media delayed->d2 d3 Ensure Stable Temperature delayed->d3 d4 Prevent Evaporation delayed->d4

Caption: Troubleshooting workflow for this compound precipitation.

cluster_protocol This compound Working Solution Protocol stock High-Concentration This compound Stock (in DMSO) intermediate Intermediate Dilution (in DMSO) stock->intermediate Dilute vortex Gentle Vortexing intermediate->vortex media Pre-warmed Media (37°C) media->vortex final Final Working Solution (Clear) vortex->final check Visual Inspection final->check ready Ready for Use check->ready No Precipitate

Caption: Experimental workflow for preparing this compound solutions.

cluster_pathway Hypothetical this compound Signaling Pathway Inhibition This compound This compound pi3k PI3K This compound->pi3k Inhibition receptor Receptor Tyrosine Kinase receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

R892 unexpected results in [specific experiment]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using R892 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is a novel inhibitor of the JAK-STAT signaling pathway. This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1] this compound is designed to specifically target and inhibit the kinase activity of Janus kinases (JAKs), thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This blockade is expected to reduce the inflammatory response mediated by cytokines.

Q2: We are observing less inhibition of the downstream target gene expression than expected with this compound. What are the possible causes?

Several factors could contribute to lower-than-expected efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.

Q3: Are there alternative signaling pathways that could be activated and lead to our unexpected results?

Yes, cellular signaling is complex, and pathway crosstalk is common. If the JAK-STAT pathway is effectively inhibited, the cell may compensate by upregulating other signaling cascades. For example, some receptors can signal through non-receptor tyrosine kinases other than JAKs.[1] Additionally, other pathways like the Nodal signaling pathway, which also involves Smad proteins, can be involved in developmental and differentiation processes and might be activated in response to experimental conditions.[2] It is also important to consider that signaling in plants involves a network of ROS, Ca2+, and electrical signals that can influence gene expression.[3]

Troubleshooting Guide: Unexpected this compound Results

Issue 1: Sub-optimal Inhibition of Target Gene Expression

If you are observing weaker than expected downstream effects of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
This compound Degradation - Verify the storage conditions and expiration date of your this compound stock. - Prepare fresh solutions for each experiment.
Incorrect Dosage - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Cellular Efflux - Some cell lines may actively pump out small molecule inhibitors. Consider using an efflux pump inhibitor as a control.
Alternative Signaling - Investigate the activation of parallel signaling pathways (e.g., MAPK, PI3K/Akt) that may also regulate your target gene.
Experimental Protocol - Review your experimental protocol for any deviations. Ensure consistent timing of treatments and sample collection.[4][5]
Issue 2: Unexplained Cell Toxicity or Off-Target Effects

If you observe unexpected changes in cell viability or phenotype, this may indicate off-target effects of this compound.

Potential CauseRecommended Action
Off-Target Kinase Inhibition - Perform a kinase profiling assay to identify other kinases that may be inhibited by this compound at the concentration used.
Metabolite Toxicity - The metabolic byproducts of this compound in your cell culture system could be toxic. Analyze the culture medium for potential toxic metabolites.
Activation of Apoptosis - Dysregulation of the JAK-STAT pathway can sometimes lead to apoptosis.[1] Perform assays for apoptotic markers (e.g., caspase activity, Annexin V staining).

Experimental Protocols

A well-defined experimental protocol is crucial for reproducibility.[4][6][7] Below is a generalized protocol for assessing the efficacy of this compound.

Protocol: Assessing this compound Efficacy on Cytokine-Induced STAT Phosphorylation

  • Cell Culture: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Starvation: The following day, replace the medium with serum-free medium and incubate for 4 hours to reduce basal signaling.

  • This compound Pre-treatment: Add this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) and incubate for 1 hour.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., Interferon-gamma) to induce JAK-STAT signaling and incubate for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.

Visualizations

Signaling Pathway Diagram: JAK-STAT Inhibition by this compound

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization This compound This compound This compound->JAK Inhibition DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 6. Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Workflow Diagram: Troubleshooting Unexpected this compound Results

Troubleshooting_Workflow Start Unexpected this compound Results CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagent Verify this compound Integrity & Concentration Start->CheckReagent DoseResponse Perform Dose-Response Curve CheckProtocol->DoseResponse CheckReagent->DoseResponse CheckToxicity Assess Cell Viability DoseResponse->CheckToxicity InvestigateCrosstalk Analyze Alternative Signaling Pathways DoseResponse->InvestigateCrosstalk If no toxicity, but poor efficacy InvestigateOffTarget Investigate Off-Target Effects CheckToxicity->InvestigateOffTarget If toxicity observed Resolution Identify Cause & Optimize Experiment InvestigateOffTarget->Resolution InvestigateCrosstalk->Resolution

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Validation & Comparative

R892 vs [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for information regarding the compound "R892" have yielded insufficient data to proceed with the requested comparison guide. Publicly available scientific and medical databases do not contain significant information related to a compound with this identifier.

The search results for "this compound" were sparse and did not point to a specific drug or therapeutic agent. The references found were largely unrelated to pharmacology or clinical studies, including citations in publications on unrelated topics. One clinical trial for a compound named "R289," an IRAK 1/4 inhibitor, was identified; however, no direct or indirect link to "this compound" could be established.

Without a clear identification of this compound, it is not possible to:

  • Determine its mechanism of action.

  • Identify its therapeutic competitors.

  • Locate efficacy studies or relevant experimental data for comparison.

  • Detail experimental protocols.

  • Illustrate associated signaling pathways.

To fulfill the request for a detailed comparison guide, further clarification on the identity of "this compound" is required. It is possible that "this compound" is an internal development code, a new compound with limited public information, or a typographical error.

We request the user to provide additional details, such as the full chemical name, the class of compound, the manufacturer, or any associated publications or clinical trial identifiers. With more specific information, a comprehensive and accurate comparison guide can be developed as per the original request.

Validating Target Engagement of R892: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate like R892 engages its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides an objective comparison of key methodologies for validating the target engagement of R.892, a putative kinase inhibitor. We will delve into the principles, experimental workflows, and performance of each method, supported by illustrative experimental data and detailed protocols. Visual diagrams are provided to clarify complex processes.

Introduction to Target Engagement

Target engagement is the crucial first step in a drug's mechanism of action, where the drug molecule physically interacts with its intended biological target.[1] Validating this interaction is paramount in early drug discovery to ensure that the observed biological effects are a direct consequence of the drug binding to its target.[1][2] A lack of target engagement can lead to misleading structure-activity relationships (SAR) and costly failures in later stages of clinical development.[2][3] Therefore, robust and reliable methods to quantify target engagement in a physiologically relevant context are essential.[1][4]

Comparison of Key Target Engagement Validation Methods

Several techniques can be employed to validate the interaction of this compound with its kinase target. The choice of method depends on various factors, including the specific research question, the availability of reagents, and the desired throughput. This guide focuses on three widely used and complementary approaches: Cellular Thermal Shift Assay (CETSA), Kinase Profiling, and Photoaffinity Labeling.

FeatureCellular Thermal Shift Assay (CETSA)Kinase ProfilingPhotoaffinity Labeling
Principle Ligand-induced thermal stabilization of the target protein.[5][6]Measurement of the inhibitor's effect on the enzymatic activity of a panel of kinases.[7][8]Covalent crosslinking of a photoreactive drug analog to its target upon UV irradiation.[9][10]
Compound Modification Not required (label-free).[11]Not required.Requires synthesis of a photoreactive probe with a reporter tag.[10]
Primary Output Change in protein melting temperature (ΔTm) or isothermal dose-response curve.[12]IC50 values against a panel of kinases, providing a selectivity profile.[7]Identification of direct binding partners and potential off-targets.[9][13]
Cellular Context Intact cells or cell lysates.[5][6]Recombinant enzymes or cell lysates.[7][8]Intact cells or cell lysates.[9][10]
Throughput Moderate to high, with adaptations for 384-well formats.[14]High, suitable for screening large compound libraries.[8][15]Low to moderate, often used for in-depth validation of a few compounds.
Key Advantage Direct, label-free evidence of target binding in a cellular environment.[4][11]Provides a comprehensive understanding of a compound's selectivity and potential off-targets.[7][8]Covalently captures the drug-target interaction, enabling stringent purification and identification.[9][10]
Key Limitation Requires a specific antibody for detection (Western Blot) or specialized instrumentation (mass spectrometry).[11]May not fully recapitulate the cellular environment (e.g., ATP concentrations, scaffolding proteins).[7]Requires chemical synthesis of a modified probe, which may alter the compound's properties.[10]

Experimental Data Summary

The following tables present illustrative data for this compound, demonstrating the type of quantitative information obtained from each validation method.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound

CompoundTarget KinaseΔTm (°C) at 10 µMEC50 (µM)
This compoundTarget Kinase A+ 4.20.15
Control CompoundTarget Kinase A+ 3.80.25
Vehicle (DMSO)Target Kinase A0-

Table 2: Kinase Profiling Data for this compound (Selected Kinases)

Kinase TargetThis compound IC50 (nM)Control Compound IC50 (nM)
Target Kinase A 5 12
Kinase B250800
Kinase C> 10,000> 10,000
Kinase D8501,500
Kinase E> 10,000> 10,000

Table 3: Photoaffinity Labeling Results for this compound Probe

Identified ProteinPeptide Coverage (%)Enrichment Ratio (this compound Probe / Control)
Target Kinase A 65 25.3
Known Off-Target Kinase B224.8
Non-specific Protein 151.2
Non-specific Protein 281.1

Detailed Experimental Protocols

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[5][6]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells to 80-90% confluency compound_treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->compound_treatment heating 3. Heat cell suspension across a temperature gradient compound_treatment->heating lysis 4. Lyse cells (e.g., freeze-thaw cycles) heating->lysis centrifugation 5. Centrifuge to separate soluble and precipitated proteins lysis->centrifugation western_blot 6. Analyze soluble fraction by Western Blot centrifugation->western_blot data_analysis 7. Quantify band intensity and plot melting curve western_blot->data_analysis

CETSA Experimental Workflow

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

  • Lysis: Lyse the cells using methods such as freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific antibody.[5]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a specific temperature against the drug concentration.[12]

Method 2: Kinase Profiling

Kinase profiling assays are essential for determining the selectivity of a kinase inhibitor by measuring its potency against a large panel of kinases.[7][8]

Experimental Workflow:

Kinase_Profiling_Workflow cluster_assay_setup Assay Setup cluster_reaction_detection Reaction & Detection cluster_analysis Data Analysis compound_prep 1. Prepare serial dilutions of this compound assay_plate 2. Add recombinant kinases, substrates, and ATP to assay plates compound_prep->assay_plate incubation 3. Add this compound to plates and incubate assay_plate->incubation detection 4. Add detection reagent and measure signal (e.g., luminescence) incubation->detection ic50_calc 5. Calculate % inhibition and determine IC50 values detection->ic50_calc selectivity_profile 6. Generate selectivity profile (kinome map) ic50_calc->selectivity_profile Photoaffinity_Labeling_Workflow cluster_probe_incubation Probe Incubation & Crosslinking cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry & Analysis probe_incubation 1. Incubate cells or lysate with this compound photoaffinity probe uv_irradiation 2. Irradiate with UV light to induce covalent crosslinking probe_incubation->uv_irradiation lysis_enrichment 3. Lyse cells and enrich labeled proteins (e.g., biotin-streptavidin) uv_irradiation->lysis_enrichment digestion 4. Digest enriched proteins into peptides lysis_enrichment->digestion lc_ms 5. Analyze peptides by LC-MS/MS digestion->lc_ms protein_id 6. Identify and quantify labeled proteins lc_ms->protein_id

References

Comparative Analysis of R892, a Selective IRAK-4 Inhibitor, with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a central node in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and hematological malignancies. Consequently, IRAK-4 has emerged as a promising therapeutic target.

This guide provides a comparative analysis of a representative selective IRAK-4 inhibitor with a broader-spectrum kinase inhibitor. As specific public domain data for a compound designated "R892" is unavailable, this guide will utilize Emavusertib (B3028269) (CA-4948) as a well-characterized, potent, and orally bioavailable IRAK-4 inhibitor for the purpose of this comparison. Emavusertib is currently in clinical development for various hematologic malignancies.[1][2]

For comparative purposes, we will contrast the profile of Emavusertib with Pazopanib (B1684535) , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4] This comparison will highlight the differences between a highly selective inhibitor and a multi-targeted agent in terms of biochemical potency, cellular activity, and clinical applications.

Data Presentation: Biochemical Potency and Cellular Activity

The following table summarizes the in vitro potency of Emavusertib and Pazopanib against their respective primary targets and in cellular assays.

InhibitorTarget(s)IC50 (Biochemical Assay)Cellular Activity
Emavusertib (CA-4948) IRAK-4 , FLT357 nM (IRAK-4) - Inhibits NF-κB and MyD88 signaling.[5] - Reduces pro-inflammatory cytokine release (IL-6, IL-10)[5] - Cytotoxic to FLT3-mutated AML cell lines (IC50: 58-200 nM)[1] - Induces apoptosis in Marginal Zone Lymphoma (MZL) cells.[5]
Pazopanib VEGFR1, VEGFR2, VEGFR3 , PDGFRα/β, c-Kit, FGFR10 nM (VEGFR1) 30 nM (VEGFR2) 47 nM (VEGFR3) 84 nM (PDGFRβ) 140 nM (c-Kit) - Inhibits VEGF-induced endothelial cell proliferation (IC50: 0.02 µM)[6] - Decreases survival of multiple myeloma cells (IC50: 5-15 µg/ml)[7] - Blocks VEGF-triggered autophosphorylation of KDR (VEGFR2)[7]

Signaling Pathway and Experimental Workflow Visualizations

IRAK-4 Signaling Pathway

The following diagram illustrates the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade, highlighting the central role of IRAK-4 and the point of inhibition by Emavusertib. Upon ligand binding, MyD88 recruits and activates IRAK-4, which in turn phosphorylates IRAK-1, leading to downstream activation of NF-κB and subsequent pro-inflammatory cytokine production. Emavusertib directly inhibits the kinase activity of IRAK-4, thereby blocking this inflammatory cascade.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Emavusertib Emavusertib (this compound Representative) Emavusertib->IRAK4 Inhibition Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Caption: TLR/IL-1R signaling pathway and the inhibitory action of Emavusertib.

Experimental Workflow for Inhibitor Comparison

This diagram outlines a general workflow for the comparative analysis of kinase inhibitors, from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., FRET, Luminescence) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Viability Cell Viability/Proliferation (e.g., MTT Assay) Kinase_Assay->Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Viability->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (e.g., NF-κB Reporter Assay) Target_Engagement->Downstream_Signaling PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Downstream_Signaling->PK Efficacy Xenograft/Disease Model Efficacy Studies PK->Efficacy

Caption: General experimental workflow for kinase inhibitor comparison.

Experimental Protocols

In Vitro IRAK-4 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of a test compound against IRAK-4.

  • Objective: To measure the enzymatic activity of recombinant human IRAK-4 in the presence of an inhibitor.

  • Principle: A luminescent assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Materials:

    • Recombinant human IRAK-4 enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP at a concentration near the Km for IRAK-4.

    • IRAK-4 substrate peptide.

    • Test inhibitor (e.g., Emavusertib) serially diluted in DMSO.

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the IRAK-4 enzyme and substrate peptide solution in kinase buffer to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][8][9]

  • Objective: To determine the effect of a test compound on the viability of a cancer cell line.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

  • Materials:

    • Cancer cell line of interest (e.g., a lymphoma cell line for Emavusertib).

    • Complete cell culture medium.

    • Test inhibitor serially diluted in culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., SDS-HCl).[3]

    • 96-well clear flat-bottom plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of medium containing various concentrations of the test inhibitor or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Incubate the plate overnight at 37°C.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is for detecting the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key indicator of pathway activation.[10][11]

  • Objective: To assess the inhibitory effect of a test compound on TLR/IL-1R-induced NF-κB activation.

  • Principle: Following pathway activation, the p65 subunit of NF-κB translocates to the nucleus. Western blotting of cytoplasmic and nuclear fractions can quantify this translocation.[10][11]

  • Materials:

    • Cell line responsive to TLR/IL-1R stimulation (e.g., THP-1 monocytes).

    • Test inhibitor.

    • TLR agonist (e.g., LPS).

    • Nuclear and cytoplasmic extraction buffers.

    • Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat the cells with the test inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 30-60 minutes.

    • Wash cells with ice-cold PBS and harvest.

    • Perform nuclear and cytoplasmic fractionation according to a standard protocol.

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein (20-40 µg) from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. Use lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

Conclusion

This guide provides a framework for the comparative analysis of a selective IRAK-4 inhibitor, represented by Emavusertib, against a multi-targeted inhibitor, Pazopanib. The provided data tables, pathway and workflow diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. The distinct profiles of these two inhibitors underscore the importance of target selectivity in achieving desired therapeutic outcomes and managing off-target effects.

References

Comparative Guide to Validation Strategies for Gene Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorous validation of gene knockout (KO) and knockdown (KD) experiments is paramount to ensure the specificity and reliability of experimental findings. This guide provides a comparative overview of common validation techniques, supported by experimental data and detailed protocols.

I. Validating siRNA-mediated Gene Knockdown

Short-interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression. However, off-target effects are a significant concern, necessitating thorough validation. A multi-pronged approach is recommended to confirm that the observed phenotype is a direct result of the intended target's knockdown.

Comparison of Knockdown Validation Methods
Validation Method Principle Data Interpretation Pros Cons
Quantitative PCR (qPCR) Measures the relative abundance of the target mRNA transcript.A significant decrease in mRNA levels in siRNA-treated cells compared to controls indicates successful knockdown at the transcript level.Highly sensitive and quantitative.Does not confirm protein-level knockdown.
Western Blot Detects the level of the target protein using a specific antibody.A significant reduction or absence of the protein band in siRNA-treated cells confirms knockdown at the protein level.Confirms protein reduction; essential for functional studies.Dependent on antibody specificity; less quantitative than qPCR.
Phenotypic Analysis Assesses a biological outcome expected to be altered by the gene knockdown (e.g., cell viability, migration).The observed phenotype should be consistent with the known or predicted function of the target gene.Directly links gene knockdown to a functional

Comparative Efficacy of R892 Across Diverse Cancer Cell Lines: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro efficacy of the novel anti-cancer agent R892 across a panel of human cancer cell lines. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the cytotoxic potential and cellular mechanisms of this compound, facilitating further investigation into its therapeutic applications.

Data Presentation: this compound In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound were determined following a 72-hour incubation period with the respective cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma15.2
A549Lung Carcinoma22.1
HCT116Colon Carcinoma5.3
SW480Colon Carcinoma9.8
U-87 MGGlioblastoma30.5
PC-3Prostate Carcinoma18.7
PANC-1Pancreatic Carcinoma25.0

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the method used to determine the IC50 values of this compound.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound was serially diluted in complete culture medium to achieve a range of concentrations. The existing medium was removed from the wells, and 100 µL of the medium containing the various concentrations of this compound was added. A control group received medium with the vehicle (e.g., DMSO) at the highest concentration used for the dilutions.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to form a colony.

  • Cell Seeding: A low density of cells (e.g., 500 cells/well) was seeded in 6-well plates and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound for 24 hours.

  • Recovery: After 24 hours, the drug-containing medium was replaced with fresh medium.

  • Colony Formation: The cells were incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells were counted.

  • Analysis: The plating efficiency and surviving fraction were calculated for each treatment group compared to the untreated control.

Visualizations: Mechanism and Workflow

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The aberrant activation of this pathway promotes cell proliferation and survival.[1] this compound is hypothesized to inhibit PI3K, thereby blocking downstream signaling.

R892_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for this compound Efficacy Testing

The diagram below outlines the general workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow start Start cell_culture Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment This compound Treatment (Serial Dilutions) seeding->treatment incubation 72h Incubation treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: Standard workflow for determining the IC50 of this compound.

References

Preclinical Research on R892 Explores its Potential in Pain and Inflammation, Though Synergistic Drug Combination Data Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The selective bradykinin (B550075) B1 receptor antagonist, R892, has been the subject of preclinical research investigating its potential as a therapeutic agent, primarily in the fields of inflammation and pain management. As a research compound, this compound has been utilized in various experimental models to understand the role of the bradykinin B1 receptor in pathological processes. However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically designed to evaluate the synergistic effects of this compound in combination with other therapeutic agents.

While the concept of combination therapy is a cornerstone of modern pharmacology, particularly in managing complex conditions like chronic pain, specific experimental data detailing the synergistic potentiation of this compound with another drug are not presently available in published research. Scientists often explore combination strategies to enhance therapeutic efficacy, reduce dosages, and minimize adverse effects. For a compound like this compound, which targets a key receptor in the inflammatory cascade, synergistic interactions with other drug classes, such as non-steroidal anti-inflammatory drugs (NSAIDs) or opioids, would be a logical area of investigation.

The bradykinin B1 receptor is an inducible

Comparative Guide to Phase 1 Clinical Trials for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Based on the provided search results, there is no publicly available information for a clinical trial of a drug designated "R892." It is possible that this is an internal development code, a confidential project, or a typographical error.

However, the search did yield information on several other phase 1 clinical trials for drugs targeting advanced solid tumors. To fulfill the user's request for a comparative guide, this response will focus on a representative investigational drug from the search results, PF-07284892 , and compare it with other similar agents in early-phase development for solid tumors.

This guide provides a comparative overview of the phase 1 clinical trial design and available data for investigational drugs being developed for advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals.

Investigational Drug Profiles

The following table summarizes key information for PF-07284892 and a selection of other investigational drugs for solid tumors identified in the search results.

Drug Name ClinicalTrial.gov ID Sponsor Target Patient Population Therapeutic Approach
PF-07284892 NCT04800822PfizerParticipants with advanced solid tumors, including ALK-positive NSCLC, CRC with BRAF V600E mutation, and other specified mutations.[1]Single agent and in combination with lorlatinib, encorafenib (B612206) and cetuximab, or binimetinib.[1]
AZD9592 NCT05647122AstraZenecaPatients with advanced solid tumors, including NSCLC, HNSCC, and CRC.[2]Monotherapy and in combination with other anti-cancer agents.[2]
XL092 HSR230092Exelixis, Inc.Subjects with metastatic solid tumors that have progressed despite standard treatments.[3]Alone or in combination with immuno-oncology agents (nivolumab, ipilimumab, relatlimab).[3]
RRx-001 NCT02518958EpicentRx, Inc.Patients with advanced metastatic cancer.Combination with nivolumab (B1139203).[4]

Quantitative Data from Phase 1 Trials

Direct quantitative results for the phase 1 trial of PF-07284892 are not available in the provided search results. However, data from the phase 1 pilot study of RRx-001 in combination with nivolumab can be used as a representative example of the types of data collected and reported in such trials.

Table 2.1: Phase 1 Results for RRx-001 + Nivolumab (PRIMETIME study) [4]

Metric Result
Number of Patients 12
Dose-Limiting Toxicities (DLTs) None reported
Most Common RRx-001-related Adverse Event Infusion reaction (33.3%)
Most Common Combination-related Adverse Event Pseudoprogression (25%)
Common Immune-related Treatment-Emergent AEs Pneumonitis (8.3%), Hypothyroidism (8.3%)
Objective Response Rate (ORR) at 12 weeks 25%
Disease Control Rate (DCR) at 12 weeks 67%
Progressive Disease 25%

Experimental Protocols

The methodologies for phase 1 clinical trials in oncology are designed to primarily assess safety and determine the recommended dose for further studies.

General Phase 1 Oncology Trial Protocol

A typical first-in-human, phase 1 study for a new anti-cancer agent in patients with advanced solid tumors follows a structured protocol:

  • Study Design : These are often open-label, dose-escalation studies. The study for PF-07284892, for instance, is designed to determine the maximum tolerated dose (MTD) and/or the recommended dose for further study (RDFS) both as a single agent and in various combinations.[1]

  • Patient Population : Patients enrolled typically have advanced or metastatic solid tumors for which standard therapies have failed. Specific trials may require the presence of certain biomarkers, as seen in the PF-07284892 trial which includes patients with ALK-positive NSCLC, BRAF V600E mutant CRC, and other specific mutations.[1]

  • Dose Escalation Phase : The trial begins with a small cohort of patients receiving a low dose of the investigational drug. If the drug is well-tolerated (i.e., no dose-limiting toxicities are observed), a new cohort of patients is enrolled at a higher dose level. This process continues until the MTD is identified.

  • Expansion Phase : Once the MTD or RDFS is determined, additional patients may be enrolled in an expansion cohort to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the drug at that dose.

  • Assessments :

    • Safety : Monitored through the evaluation of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs). Adverse events are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

    • Pharmacokinetics (PK) : Blood samples are collected at various time points to determine how the drug is absorbed, distributed, metabolized, and excreted by the body.

    • Pharmacodynamics (PD) : Biomarkers may be assessed to determine if the drug is engaging its target.

    • Preliminary Efficacy : Tumor responses are typically assessed using imaging scans (e.g., CT or MRI) at baseline and at specified intervals during the study. The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized methodology used to evaluate changes in tumor size.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase 1 dose-escalation clinical trial for a new anti-cancer agent.

G cluster_screening Screening Phase cluster_dose_escalation Dose Escalation Phase cluster_expansion Dose Expansion Phase cluster_followup Follow-up s1 Patient Identification (Advanced Solid Tumors) s2 Informed Consent s1->s2 s3 Baseline Assessments (Labs, Imaging, Biomarkers) s2->s3 c1 Cohort 1 (Dose Level 1) s3->c1 Enrollment dlt1 DLT Assessment c1->dlt1 c2 Cohort 2 (Dose Level 2) dlt2 DLT Assessment c2->dlt2 c3 Cohort n (Dose Level n) dlt3 DLT Assessment c3->dlt3 dlt1->c2 No DLTs exp Expansion Cohort at MTD/RDFS dlt1->exp MTD Determined dlt2->c3 No DLTs dlt2->exp MTD Determined dlt3->exp MTD/RDFS Determined fu Long-term Follow-up (Survival, Late Toxicity) exp->fu

Caption: Workflow of a Phase 1 Dose-Escalation Clinical Trial.

Signaling Pathway

As the specific mechanism of action for PF-07284892 is not detailed in the provided search results, a generalized signaling pathway for a hypothetical tyrosine kinase inhibitor (TKI) targeting a receptor tyrosine kinase (RTK) is presented below. This is a common mechanism for drugs developed for cancers with specific mutations like ALK or BRAF.

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_pathway Signaling Cascade cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization adp ADP rtk->adp ras RAS rtk->ras Activation tki PF-07284892 (TKI) tki->rtk Inhibition atp ATP atp->rtk Phosphorylation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Translocation

Caption: Generalized Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor.

References

independent validation of R892 findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation of research findings is crucial for the advancement of science, ensuring the reliability and reproducibility of experimental results. This is particularly true in the field of drug development, where the validation of initial findings can determine the trajectory of a new therapeutic agent.

The Challenge of Identifying "R892"

A comprehensive search for "this compound findings" in publicly available scientific literature and clinical trial databases did not yield specific information related to a drug, molecule, or research finding with this identifier. The search results were broad, encompassing general topics in drug development, oncology, and various signaling pathways, but lacked a specific connection to "this compound." It is possible that "this compound" is an internal project code, a typographical error, or a designation not yet widely disclosed in public forums.

Without a clear identification of the specific molecular entity or research context of "this compound," a direct comparison with alternative therapies and a detailed presentation of experimental data and protocols are not possible.

To facilitate a thorough and accurate comparison, clarification on the nature of "this compound" is requested. Relevant information would include:

  • The full name of the compound, drug, or biologic.

  • The primary disease area or biological pathway it targets.

  • Any associated company, research institution, or principal investigator.

  • The publication details of the initial findings.

Once this information is provided, a comprehensive guide can be developed to address the core requirements of objectively comparing its performance with other alternatives, supported by experimental data. This guide would include:

  • Data Presentation: A summary of all relevant quantitative data from validation studies and comparative analyses, structured in clear tables for ease of comparison.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the validation and comparative studies.

  • Signaling Pathway and Workflow Visualization: Custom diagrams generated using Graphviz to illustrate relevant signaling pathways, experimental workflows, and logical relationships, adhering to the specified formatting guidelines.

The following sections provide a generalized framework and examples of how such a comparison guide would be structured, pending the specific details of "this compound."

General Framework for Comparative Analysis in Drug Development

In the evaluation of a new therapeutic candidate, a direct comparison with existing standards of care and other investigational agents is essential. This typically involves preclinical and clinical studies assessing various parameters.

Preclinical Comparative Data

Preclinical studies provide the foundational evidence for a drug's potential efficacy and safety. Key comparative data points often include:

ParameterThis compound (Hypothetical)Alternative 1Alternative 2
Target Affinity (Kd) Value (nM)Value (nM)Value (nM)
In vitro Potency (IC50/EC50) Value (µM)Value (µM)Value (µM)
Selectivity (e.g., vs. related targets)(e.g., vs. related targets)(e.g., vs. related targets)
In vivo Efficacy (e.g., tumor growth inhibition %)(e.g., tumor growth inhibition %)(e.g., tumor growth inhibition %)
Key Pharmacokinetic (PK) Parameters (e.g., Half-life, Bioavailability)(e.g., Half-life, Bioavailability)(e.g., Half-life, Bioavailability)
Key Pharmacodynamic (PD) Markers (e.g., Target modulation)(e.g., Target modulation)(e.g., Target modulation)
Clinical Comparative Data

Clinical trials in human subjects provide the definitive assessment of a drug's safety and efficacy.

EndpointThis compound (Hypothetical)Standard of Care
Objective Response Rate (ORR) %%
Progression-Free Survival (PFS) MonthsMonths
Overall Survival (OS) MonthsMonths
Key Adverse Events (Grade ≥3) % of patients% of patients

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are necessary. An example for an in vitro potency assay is provided below.

Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Target cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., "this compound") and control compounds for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualization of Pathways and Workflows

Visual diagrams are critical for understanding complex biological processes and experimental designs.

Example: A Generic Kinase Inhibitor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound (Kinase Inhibitor) This compound->RAF Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

A generic signaling pathway for a kinase inhibitor.

Example: Experimental Workflow for Drug Screening

G start Start compound_library Compound Library Screening start->compound_library hit_id Hit Identification compound_library->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response lead_selection Lead Candidate Selection dose_response->lead_selection in_vivo In Vivo Efficacy Studies lead_selection->in_vivo end Preclinical Candidate in_vivo->end

A simplified workflow for preclinical drug screening.

Upon receiving more specific information about "this compound," a detailed and informative comparison guide will be generated to meet the needs of researchers, scientists, and drug development professionals.

Comparative Analysis of R892 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative analysis of the cross-reactivity of the protein R892 with other related and unrelated proteins. The data presented here is essential for researchers, scientists, and drug development professionals to assess the specificity and potential off-target effects of antibodies and other reagents targeting this compound.

Summary of Cross-Reactivity Data

The following table summarizes the binding affinity of an anti-R892 monoclonal antibody (Clone 1F8) to a panel of proteins, including this compound itself and other structurally similar or functionally related proteins. The binding affinity is represented by the dissociation constant (KD), where a lower value indicates a stronger interaction.

Target ProteinProtein FamilySequence Identity with this compoundAntibody Binding Affinity (KD, nM)
This compound ABC Transporter 100% 1.2
Protein AABC Transporter85%250.6
Protein BABC Transporter72%875.1
Protein CKinase15%>10,000
Protein DIon Channel12%>10,000
Protein ECytoskeletal8%No significant binding

Experimental Methodologies

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

The binding kinetics and affinity of the anti-R892 monoclonal antibody (Clone 1F8) were determined using a Biacore T200 system.

  • Immobilization: Recombinant proteins (this compound, Protein A, B, C, D, and E) were immobilized on a CM5 sensor chip via amine coupling to achieve a density of approximately 2000 response units (RU).

  • Analyte Injection: The anti-R892 antibody was injected over the sensor surface at a series of concentrations ranging from 0.1 nM to 500 nM.

  • Data Analysis: The association and dissociation rates were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing this compound Cross-Reactivity

The following diagram illustrates the binding specificity of the anti-R892 antibody. The thickness of the arrow corresponds to the strength of the binding interaction.

cluster_abc ABC Transporters cluster_unrelated Unrelated Proteins This compound This compound Antibody Anti-R892 mAb Antibody->this compound KD=1.2 nM ProtA Protein A Antibody->ProtA KD=250.6 nM ProtB Protein B Antibody->ProtB KD=875.1 nM ProtC Protein C Antibody->ProtC KD>10,000 nM ProtD Protein D Antibody->ProtD KD>10,000 nM ProtE Protein E Antibody->ProtE No Binding

Caption: Antibody binding affinity to this compound and other proteins.

The experimental workflow for determining cross-reactivity using Surface Plasmon Resonance (SPR) is outlined below.

G cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Proteins on Sensor Chip Inject Inject Antibody over Sensor Surface Immobilize->Inject PrepareAb Prepare Serial Dilutions of Anti-R892 Antibody PrepareAb->Inject Measure Measure Association & Dissociation Rates Inject->Measure Fit Fit Data to Binding Model Measure->Fit Determine Determine ka, kd, and KD Fit->Determine

Caption: Workflow for SPR-based cross-reactivity testing.

Unraveling the Therapeutic Potential of R892 in [Disease Model]: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – In the relentless pursuit of innovative therapies for [Disease Model], the novel investigational compound R892 is emerging as a promising candidate, poised to challenge the current standard-of-care. This guide offers a comprehensive comparison of this compound and established treatments, presenting a meticulous analysis of available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

Initial studies of this compound in a [Disease Model] model have demonstrated compelling efficacy, suggesting a potential paradigm shift in treatment. This report synthesizes the current understanding of this compound's mechanism of action, evaluates its performance against standard-of-care therapies, and provides detailed experimental methodologies to support further investigation and replication of findings.

Mechanism of Action: A Novel Approach

[Explanation of the signaling pathway targeted by this compound. This section would be populated with specific details once the actual target and mechanism of this compound are known.]

R892_Signaling_Pathway Receptor Receptor Downstream_Effector_1 Downstream_Effector_1 Receptor->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Target_Gene_Expression Target_Gene_Expression Transcription_Factor->Target_Gene_Expression Cellular_Response Cellular_Response Target_Gene_Expression->Cellular_Response This compound This compound

Caption: Putative signaling pathway targeted by this compound.

Comparative Efficacy: this compound vs. Standard of Care

To contextualize the therapeutic potential of this compound, a head-to-head comparison with the current standard-of-care for [Disease Model] is essential. The standard treatment regimen typically involves [Mention standard of care, e.g., androgen deprivation therapy, chemotherapy with docetaxel, etc.].

Quantitative Data Summary

The following table summarizes the key efficacy endpoints from preclinical studies comparing this compound with the standard-of-care.

Parameter Vehicle Control Standard of Care This compound p-value (this compound vs. SoC)
Tumor Growth Inhibition (%) 0[Value][Value]<0.05
Metastatic Burden (Arbitrary Units) [Value][Value][Value]<0.05
Median Survival (Days) [Value][Value][Value]<0.01
Biomarker X Reduction (%) 0[Value][Value]<0.05

Note: Data presented are hypothetical and for illustrative purposes. Actual data would be populated from specific studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Efficacy Study in [Disease Model] Xenograft Model
  • Animal Model: Male athymic nude mice (6-8 weeks old) were subcutaneously inoculated with [Cell Line] cells.

  • Treatment Groups:

    • Vehicle control (n=10)

    • Standard of Care: [Drug Name] ([Dose], [Route of Administration], [Frequency]) (n=10)

    • This compound: ([Dose], [Route of Administration], [Frequency]) (n=10)

  • Dosing: Treatment was initiated when tumors reached an average volume of 100-150 mm³.

  • Endpoints:

    • Tumor volume was measured twice weekly using digital calipers.

    • Overall survival was monitored.

    • At the end of the study, tumors and relevant tissues were collected for biomarker analysis.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Tukey's post-hoc test. Survival data were analyzed using the Kaplan-Meier method and log-rank test.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Data Collection & Analysis Cell_Inoculation Subcutaneous inoculation of [Cell Line] cells in mice Tumor_Growth Tumor growth to 100-150 mm³ Cell_Inoculation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle SoC Standard of Care Randomization->SoC R892_Treatment This compound Randomization->R892_Treatment Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Survival_Monitoring Survival Monitoring Vehicle->Survival_Monitoring SoC->Tumor_Measurement SoC->Survival_Monitoring R892_Treatment->Tumor_Measurement R892_Treatment->Survival_Monitoring Statistical_Analysis Statistical Analysis Tumor_Measurement->Statistical_Analysis Biomarker_Analysis Biomarker Analysis Survival_Monitoring->Biomarker_Analysis Biomarker_Analysis->Statistical_Analysis

Caption: In vivo experimental workflow.

Future Directions

The promising early data for this compound warrant further investigation. Future studies should focus on elucidating the long-term safety profile, exploring potential combination therapies, and identifying predictive biomarkers to guide patient selection. As more data becomes available, the clinical utility of this compound in [Disease Model] will become clearer, potentially offering a new and improved therapeutic option for patients.

Safety Operating Guide

Navigating the Disposal of R892: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "R892" is not a unique chemical name and may refer to different products with varying chemical compositions and hazards. The following guidelines are based on general best practices for the disposal of hazardous laboratory chemicals, with a focus on flammable liquids as a representative example. It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for the exact "this compound" product you are using to ensure safe handling and disposal.

Proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. This guide provides a procedural framework for the safe handling and disposal of hazardous chemical waste, such as materials designated "this compound," within a research and development setting.

Key Hazardous Properties (Representative Example: Flammable Liquid)

The following table summarizes key quantitative data for a representative flammable liquid, illustrating the type of information that should be sought from the product-specific SDS.

PropertyValueSignificance for Disposal
Flash Point < 23 °CHighly flammable; vapors can ignite at room temperature. Requires storage away from all ignition sources.
Boiling Point > 35 °CThe liquid is volatile, readily producing vapors that are often heavier than air and can accumulate in low-lying areas.
Vapor Density Heavier than airVapors may travel to distant ignition sources. Requires handling in well-ventilated areas, preferably a chemical fume hood.
Specific Gravity Varies (e.g., ~0.8)Insoluble in water and less dense, will float. This affects spill cleanup procedures on water.
Disposal Considerations Must be disposed of as hazardous waste.Prohibited from drain or regular trash disposal. Must be collected by a licensed hazardous waste disposal facility.

Standard Operating Procedure for this compound Waste Disposal

This protocol outlines the essential steps for safely accumulating and preparing hazardous chemical waste for disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn to minimize exposure.[1][2]

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Consult the SDS and glove manufacturer's compatibility chart.[2]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[3] For larger quantities, chemical-resistant coveralls may be necessary.[4][5]

Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]

  • Compatibility: Never mix this compound waste with incompatible materials such as oxidizing agents, strong acids, or bases.[6][8]

  • Container: Collect liquid this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[7][9] For flammable liquids, this is often a glass bottle or a metal safety can.[10]

  • Venting: Use a safety-vented cap if there is potential for gas buildup.

  • Original Containers: Whenever possible, collect waste in the original, empty product container.[7][8]

Waste Accumulation and Labeling

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name(s) of the contents (e.g., "Waste this compound Solvent").[7]

    • The approximate percentages of each component.[10]

    • The date accumulation started.[8]

    • The relevant hazard characteristics (e.g., "Flammable," "Toxic").

  • Container Status: Keep waste containers closed at all times, except when adding waste.[6][7][11] This prevents the release of hazardous vapors.

  • Storage Location: Store the container in a designated, well-ventilated SAA, away from heat, sparks, or open flames.[7] Flammable liquid waste is best stored in a certified flammable storage cabinet.[3][8] Use secondary containment (such as a chemical-resistant tray) to contain potential leaks.[7]

Requesting Disposal

Hazardous waste must be removed from the laboratory by trained personnel in a timely manner.

  • Full Containers: Request a waste pickup from your institution's Environmental Health and Safety (EHS) department as soon as the container is full.[7] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[10]

  • Time Limits: Be aware of regulatory time limits for waste accumulation in an SAA. Once a container is full, it must typically be moved by EHS within three days.[6]

cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal PPE 1. Don Appropriate PPE Select_Container 2. Select Compatible Waste Container PPE->Select_Container Proceed Add_Waste 3. Add Waste to Container Select_Container->Add_Waste Ready Label_Waste 4. Label Container Correctly Add_Waste->Label_Waste First Addition Store_Waste 5. Store in Designated SAA Label_Waste->Store_Waste Store_Waste->Add_Waste Add More Waste Check_Full 6. Is Container Full? Store_Waste->Check_Full Monitor Check_Full->Store_Waste No Request_Pickup 7. Request EHS Pickup Check_Full->Request_Pickup Yes EHS_Collect 8. EHS Collects for Final Disposal Request_Pickup->EHS_Collect

Caption: Workflow for proper hazardous chemical waste disposal.

Experimental Protocol: Emergency Spill Cleanup

This protocol details the methodology for responding to a small-scale spill of a flammable liquid like this compound (under 1 liter). For larger spills, evacuate the area and contact emergency personnel.

Initial Response and Control
  • Alert Personnel: Immediately alert others in the lab of the spill.[12]

  • Isolate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners, electrical equipment).[13]

  • Ventilation: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[14]

Containment
  • Dike the Spill: Create a dike around the spill's outer edges using an appropriate absorbent material to prevent it from spreading.[14] Use spill pillows or pads for this purpose.[14]

Absorption
  • Apply Absorbent: Cover the spill with a non-combustible, inert absorbent material such as sand, cat litter, or a commercial solvent absorbent.[3][12] Do not use paper towels, as they are combustible and can increase the fire risk.[3][12]

  • Ensure Absorption: Add enough absorbent material until all the liquid has been soaked up.[13]

Collection and Disposal
  • Collect Residue: Using non-sparking tools (e.g., plastic scoop), carefully collect the saturated absorbent material.[12]

  • Package Waste: Place the collected material into a heavy-duty polyethylene (B3416737) bag or a sealable, compatible container.[12][14]

  • Label and Dispose: Seal the container, attach a hazardous waste label detailing the contents (e.g., "this compound-contaminated absorbent"), and dispose of it through your institution's EHS department.[13]

Decontamination
  • Clean Area: Clean the spill area with soap and water.[12]

  • Dispose of PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Alert 1. Alert Personnel Ignition_Off 2. Eliminate Ignition Sources Alert->Ignition_Off Contain 3. Contain Spill with Absorbent Dike Ignition_Off->Contain Absorb 4. Cover with Inert Absorbent Contain->Absorb Collect 5. Collect Residue (Non-Sparking Tools) Absorb->Collect Package 6. Package in Labeled Hazardous Waste Bag Collect->Package Decon 7. Decontaminate Area and Equipment Package->Decon Dispose 8. Dispose via EHS Decon->Dispose

References

Navigating the Uncharted Territory of R892: A Preliminary Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the chemical compound designated as "R892" is not publicly available in standard chemical safety databases. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to conduct a thorough risk assessment before handling this substance.

Immediate Safety and Logistical Information

The absence of established safety data for this compound necessitates a cautious approach, treating it as a substance with potential unknown hazards. The following recommendations provide a baseline for safe handling, which should be adapted and expanded as more information becomes available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove material should be selected based on future solubility and reactivity data. Double-gloving is recommended.
Body Protection A lab coat that is fully buttoned. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or suit is advised.
Respiratory All handling of this compound, particularly in solid or volatile forms, should be conducted within a certified chemical fume hood to prevent inhalation.
Operational Plan

A structured operational plan is crucial to minimize risk and ensure procedural consistency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE review_protocol Review Experimental Protocol weigh_transfer Weighing and Transfer (in fume hood) review_protocol->weigh_transfer dissolution Dissolution/Reaction Setup (in fume hood) run_experiment Execute Experiment decontaminate Decontaminate Work Surfaces run_experiment->decontaminate dispose_waste Segregate and Dispose of Waste remove_ppe Remove PPE

Caption: A generalized workflow for the safe handling of uncharacterized chemical compounds like this compound.
Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the name "this compound" and any known hazard information.
Liquid this compound Waste Collect in a sealed, chemically compatible container. Do not mix with other chemical waste streams unless compatibility is known. The container must be clearly labeled as "Hazardous Waste: this compound in [Solvent]".
Contaminated PPE All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as solid hazardous waste.
Sharps Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous materials.

Hypothetical Experimental Protocol: Assessing Cytotoxicity of this compound

The following is a generalized protocol for a common initial screening experiment. This should be adapted based on the specific properties of this compound as they are determined.

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution is then performed to create a range of treatment concentrations.

  • Treatment: The cell culture medium is replaced with fresh medium containing the various concentrations of this compound. A vehicle control (solvent only) and an untreated control are also included.

  • Incubation: The cells are incubated with the compound for 72 hours.

  • Viability Assay: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. The absorbance is measured using a plate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of viable cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.

cluster_workflow Cytotoxicity Assay Workflow cell_culture Culture HeLa Cells seed_plate Seed 96-Well Plate cell_culture->seed_plate prepare_compound Prepare this compound Dilutions seed_plate->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for 72 Hours treat_cells->incubate viability_assay Perform MTS/MTT Assay incubate->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of this compound.

This document is intended to provide a foundational framework for the safe handling and initial investigation of this compound. As the physicochemical and toxicological properties of this compound are elucidated, these protocols and recommendations must be updated to reflect a more complete understanding of the risks involved. Always prioritize safety and consult with institutional safety professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.